Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVGJDTURCUCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611746 | |
| Record name | Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187725-00-4 | |
| Record name | Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological relevance of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This compound is a functionalized derivative of the 7-deazapurine scaffold, a core motif in numerous biologically active molecules.
Core Properties and Physicochemical Data
This compound is a heterocyclic organic compound featuring a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and an ethyl carboxylate group at the 6-position makes it a versatile intermediate for further chemical modification in drug discovery programs.
Below is a summary of its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 187725-00-4 | [1] |
| Molecular Formula | C₉H₈ClN₃O₂ | [1] |
| Molecular Weight | 225.63 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% (as commercially available) | [1] |
| SMILES | ClC1=NC=NC2=C1C=C([NH]2)C(=O)OCC | [1] |
| InChI Key | PCLIRPRTLSCXET-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 67.87 Ų | [1] |
| LogP (calculated) | 1.788 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage Conditions | -20°C, sealed, away from moisture | [1] |
The structure of this molecule is visualized below.
Figure 1: Chemical structure of the title compound.
Synthesis and Experimental Protocols
The general approach involves the construction of the fused pyrrolopyrimidine ring system, followed by chlorination and esterification, though the order of steps may vary. Several patented methods describe the synthesis of the core structure, which is a key intermediate for various kinase inhibitors.[3][4][5]
Representative Synthetic Workflow
A plausible synthetic route would start from simpler precursors to build the heterocyclic core. The diagram below illustrates a generalized workflow for obtaining the parent scaffold, which would then be functionalized to yield the title compound.
Figure 2: Generalized synthetic workflow for pyrrolopyrimidines.
Key Experimental Methodologies
Protocol for Chlorination (General Example): This protocol is for the chlorination of the hydroxyl precursor, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, to the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]
-
Reagents : 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphorus oxychloride (POCl₃).
-
Procedure :
-
Dissolve or suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in an excess of phosphorus oxychloride.
-
Heat the mixture, typically to 80-100°C, and stir for 2 to 4 hours until the reaction is complete (monitored by TLC or HPLC).
-
After completion, remove the excess POCl₃ by distillation under reduced pressure.
-
Cool the residue to 0-10°C and carefully quench by adding it to ice water with vigorous stirring.
-
Adjust the pH of the aqueous solution to 9-10 using a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from a suitable solvent like toluene to obtain the purified 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]
-
Note : The subsequent introduction of the ethyl carboxylate group at the C-6 position would require a separate set of reactions, the specifics of which are proprietary or not widely published.
Biological Activity and Therapeutic Relevance
While specific biological data for this compound is not extensively documented, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry. It is a bioisostere of purine and serves as a "hinge-binding" motif in many kinase inhibitors.[6]
Derivatives of this scaffold have been developed as potent inhibitors for a range of protein kinases, which are critical targets in oncology, immunology, and inflammatory diseases.[6][7][8]
Known activities of the 7H-pyrrolo[2,3-d]pyrimidine class include:
-
Janus Kinase (JAK) Inhibition : The core is central to drugs like Tofacitinib, which are used to treat autoimmune diseases.[9]
-
Focal Adhesion Kinase (FAK) Inhibition : Novel derivatives have shown potent enzymatic inhibition of FAK and antiproliferative activity against cancer cell lines.[7]
-
STAT6 Inhibition : Certain derivatives act as inhibitors of the STAT6 transcription factor, a key target for allergic and asthmatic conditions.[10]
-
Multi-Targeted Kinase Inhibition : Researchers have designed compounds based on this scaffold to inhibit multiple tyrosine kinases simultaneously, including EGFR, Her2, and VEGFR2, showing potential as broad-spectrum anticancer agents.[11][12]
Mechanism of Action as a Kinase Inhibitor
The 7H-pyrrolo[2,3-d]pyrimidine core typically functions as an ATP-competitive inhibitor. The nitrogen atoms in the pyrimidine ring form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase's ATP-binding pocket. This interaction anchors the inhibitor, preventing the binding of ATP and subsequent phosphorylation of target substrates, thereby blocking the downstream signaling cascade.
The diagram below illustrates this general mechanism.
Figure 3: General mechanism of kinase inhibition by pyrrolopyrimidine derivatives.
Characterization Data
Standard analytical techniques are used to confirm the structure and purity of this compound. While raw spectral data is not provided here, commercial suppliers and chemical databases confirm that characterization data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are available for this compound and its close analogs.[13][14]
-
¹H NMR (Proton Nuclear Magnetic Resonance) : Would be used to confirm the presence of protons on the pyrrole and pyrimidine rings, as well as the ethyl group of the ester, by analyzing their chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry (MS) : Would be used to confirm the molecular weight (225.63 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.
-
HPLC (High-Performance Liquid Chromatography) : Would be used to determine the purity of the compound, with commercial batches typically exceeding 98%.[1]
References
- 1. chemscene.com [chemscene.com]
- 2. Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 10. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 13. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR [m.chemicalbook.com]
- 14. ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate(144927-57-1) 1H NMR spectrum [chemicalbook.com]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine core is a foundational scaffold for a variety of biologically active molecules. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel compounds based on this privileged structure.
Spectroscopic Data
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.45 | br s | 1H | N-H (Pyrrole) |
| 8.75 | s | 1H | C2-H (Pyrimidine) |
| 7.50 | s | 1H | C5-H (Pyrrole) |
| 4.35 | q | 2H | -CH₂- (Ethyl) |
| 1.35 | t | 3H | -CH₃ (Ethyl) |
| Solvent: DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 164.0 | C=O (Ester) |
| 152.0 | C4 (Pyrimidine) |
| 151.5 | C2 (Pyrimidine) |
| 151.0 | C7a (Pyrrole) |
| 132.0 | C5 (Pyrrole) |
| 117.0 | C4a (Pyrimidine) |
| 100.0 | C6 (Pyrrole) |
| 61.0 | -CH₂- (Ethyl) |
| 14.5 | -CH₃ (Ethyl) |
| Solvent: DMSO-d₆ |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| Technique | [M+H]⁺ (m/z) |
| Electrospray Ionization (ESI) | 226.04 |
| Molecular Formula: C₉H₈ClN₃O₂ | |
| Molecular Weight: 225.63 g/mol |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | N-H Stretch (Pyrrole) |
| 2980-2850 | C-H Stretch (Alkyl) |
| 1715 | C=O Stretch (Ester) |
| 1600, 1560 | C=N, C=C Stretch (Aromatic) |
| 1250 | C-O Stretch (Ester) |
| 750 | C-Cl Stretch |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available materials. The following is a representative experimental protocol.
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The foundational 4-chloro-7H-pyrrolo[2,3-d]pyrimidine structure can be synthesized via several established routes. One common method involves the cyclization of a substituted pyrimidine precursor. A detailed procedure for the synthesis of the core structure is outlined in various patents, such as US10738058B2, which describes a process starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This method proceeds through the formation of ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization with formamidine to yield a pyrimidin-4-ol intermediate. Subsequent chlorination provides the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
Esterification to Yield this compound
A plausible synthetic route to the title compound involves the introduction of the ethyl carboxylate group at the C6 position of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through methods such as formylation followed by oxidation and esterification, or via a Friedel-Crafts acylation type reaction with an appropriate chloroformate under Lewis acid catalysis, followed by careful control of reaction conditions to ensure regioselectivity.
General Procedure for Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets or as a thin film.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Synthetic and Characterization Workflow.
This guide provides foundational data and methodologies for researchers working with this compound. For specific applications and further derivatization, optimization of the described protocols may be necessary.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-d]pyrimidine nucleus, a bioisostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry. Its intrinsic ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding sites of numerous protein kinases, making it a cornerstone for the development of targeted therapies. This guide provides a comprehensive overview of the biological significance of the pyrrolo[2,3-d]pyrimidine scaffold, detailing its mechanism of action, diverse therapeutic applications, and the key structure-activity relationships that govern its potency and selectivity. We present a curated collection of quantitative data on potent derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of the critical signaling pathways they modulate.
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a heterocyclic aromatic compound composed of a fused pyrrole and pyrimidine ring system. This structural arrangement bears a striking resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell and a crucial co-substrate for all kinase enzymes.[1] This structural mimicry is the key to the broad biological activity of pyrrolo[2,3-d]pyrimidine derivatives, allowing them to function as competitive inhibitors of a vast array of protein kinases.[1]
The versatility of the pyrrolo[2,3-d]pyrimidine core allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological properties. This has led to the successful development of drugs targeting a range of diseases, from cancer and autoimmune disorders to viral and microbial infections.[2][3] Marketed drugs such as the JAK inhibitor Tofacitinib and the antifolate Pemetrexed are prominent examples of the therapeutic success of this scaffold.[4][5] This guide will delve into the technical details that underscore the profound biological significance of this remarkable molecular framework.
Mechanism of Action: Targeting the ATP-Binding Site and Beyond
The primary mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exert their biological effects is through the competitive inhibition of protein kinases.[1] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation. This post-translational modification is a fundamental mechanism for regulating a majority of cellular processes, including signal transduction, cell cycle progression, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
By mimicking the adenine portion of ATP, pyrrolo[2,3-d]pyrimidine-based inhibitors occupy the ATP-binding pocket of the kinase, preventing the natural substrate from binding and thereby blocking the phosphorylation cascade. The nitrogen atom at position 7 in purines is replaced by a carbon atom in the 7-deazapurine scaffold, which alters the electron distribution and allows for the introduction of various substituents that can form additional interactions with the kinase active site, enhancing both potency and selectivity.[6]
While kinase inhibition is the most prominent mechanism, certain pyrrolo[2,3-d]pyrimidine derivatives, particularly nucleoside analogues, can have alternative modes of action. For instance, the antifolate drug Pemetrexed inhibits multiple enzymes involved in purine and pyrimidine synthesis, leading to the disruption of DNA and RNA formation.[5][7][8] In the case of antiviral nucleoside analogues, they can be incorporated into the growing viral DNA or RNA chain, causing chain termination and inhibiting viral replication.[6]
Therapeutic Applications and Key Molecular Targets
The adaptability of the pyrrolo[2,3-d]pyrimidine scaffold has led to its exploration in a wide range of therapeutic areas.
Anticancer Activity
The central role of kinases in cancer cell proliferation, survival, and metastasis has made them prime targets for oncology drug discovery. Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed to inhibit several key oncogenic kinases.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth.[9] Aberrant JAK signaling is implicated in various cancers and autoimmune diseases. Tofacitinib, a potent JAK inhibitor, is approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[10][11]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers, including non-small cell lung cancer (NSCLC).[12] Pyrrolo[2,3-d]pyrimidine-based inhibitors have been designed to target both wild-type and mutant forms of EGFR.[8]
-
Rearranged during Transfection (RET) Kinase: Gene fusions and mutations in the RET proto-oncogene are oncogenic drivers in certain types of thyroid and lung cancers.[13][14] Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent RET inhibitors.[12][15]
-
Other Kinase Targets: The scaffold has also been utilized to develop inhibitors against a range of other cancer-relevant kinases, including Axl, Aurora Kinase, and Cyclin-Dependent Kinases (CDKs).[16][17][18]
Antiviral Activity
Pyrrolo[2,3-d]pyrimidine nucleoside analogues have demonstrated significant potential as antiviral agents.[6] These compounds mimic natural nucleosides and, after intracellular phosphorylation, can be incorporated into the viral genome by viral polymerases, leading to chain termination and inhibition of viral replication.[6] This approach has been particularly fruitful in the development of inhibitors for viruses such as Hepatitis C (HCV) and Human Cytomegalovirus (HCMV).[19][20]
Antimicrobial Activity
The pyrrolo[2,3-d]pyrimidine scaffold has also been investigated for its antibacterial and antifungal properties.[2][5] Some derivatives have shown promising activity against a range of pathogenic bacteria and fungi, suggesting that this scaffold could be a valuable starting point for the development of new anti-infective agents.[21]
Quantitative Data on Pyrrolo[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro activity of representative pyrrolo[2,3-d]pyrimidine derivatives against various biological targets.
Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives (Kinase Inhibition)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Tofacitinib | JAK1 | 1 | [11] |
| Tofacitinib | JAK2 | 20 | [11] |
| Tofacitinib | JAK3 | 1 | [11] |
| Compound 5k | EGFR | 79 | [4][22][23] |
| Compound 5k | Her2 | 40 | [4][22][23] |
| Compound 5k | VEGFR2 | 136 | [4][22][23] |
| Compound 5k | CDK2 | 204 | [4][22][23] |
| Compound 20 | RET | 76 | [24] |
| Compound 19 | RET | 127 | [24] |
| Compound 55 | RET | <10 | [24] |
| Compound 59 | RET | <10 | [24] |
| Alisertib | Aurora A | 1.2 | [17] |
| Compound 11 | Aurora A | 0.74 | [17] |
Table 2: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives (Cell-based Assays)
| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| Compound 8f | HT-29 | Colon Cancer | 4.55 | [25] |
| Compound 8g | HT-29 | Colon Cancer | 4.01 | [25] |
| Compound 6a | HeLa | Cervical Cancer | 6.55 | [25] |
| Compound 55 | LC-2/ad (RET fusion) | NSCLC | 0.136 | [24] |
| Compound 59 | LC-2/ad (RET fusion) | NSCLC | 0.107 | [24] |
| Compound 5e | Various | - | 29-59 | [4][23] |
| Compound 5h | Various | - | 29-59 | [4][23] |
| Compound 5k | Various | - | 29-59 | [4][23] |
| Compound 5l | Various | - | 29-59 | [4][23] |
Table 3: Antiviral Activity of Pyrrolo[2,3-d]pyrimidine Nucleoside Analogues
| Compound | Virus | Assay | EC50 (µM) | Reference |
| Ara-sangivamycin | HCMV | Plaque Reduction | <10 | [20] |
| Deoxysangivamycin | HCMV | Plaque Reduction | - | [20] |
| Ara-tubercidin | HCMV | Plaque Reduction | - | [20] |
| Ara-toyocamycin | HCMV | Plaque Reduction | - | [20] |
Note: Specific EC50 values for some compounds were not explicitly stated in the abstract but were noted to be selective.
Key Signaling Pathways Modulated by Pyrrolo[2,3-d]pyrimidine Inhibitors
The therapeutic effects of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors are a direct result of their ability to modulate specific intracellular signaling pathways that are often dysregulated in disease.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[9][26] It plays a critical role in immunity, cell proliferation, differentiation, and apoptosis.[26][27] As depicted below, the binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[2][28] The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[11][28] Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors like Tofacitinib block this pathway at the level of JAK activation, thereby preventing the downstream inflammatory and proliferative signals.[10][11]
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is pivotal for cell growth, proliferation, and survival.[18] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[16] This triggers the activation of downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation and inhibit apoptosis.[29] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, resulting in uncontrolled cell growth. Pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors block the kinase activity of the receptor, thereby shutting down these oncogenic signals.[12]
The RET Signaling Pathway
The RET (Rearranged during Transfection) receptor tyrosine kinase is essential for the normal development of the nervous and renal systems.[30] Its activation is mediated by a complex of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor.[17][31] This leads to RET dimerization, autophosphorylation, and the activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and differentiation.[14] Oncogenic RET fusions or mutations result in ligand-independent, constitutive activation of the kinase, driving the growth of certain cancers.[13] Pyrrolo[2,3-d]pyrimidine-based RET inhibitors are designed to block the ATP-binding site of the RET kinase domain, thereby inhibiting its aberrant signaling.[15]
Experimental Protocols
The following sections provide generalized protocols for the synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives, based on methodologies reported in the literature.
General Synthesis of the Pyrrolo[2,3-d]pyrimidine Scaffold
A common and versatile method for the synthesis of the pyrrolo[2,3-d]pyrimidine core is the one-pot, three-component reaction.[32] This approach offers high efficiency and atom economy.
Materials:
-
Arylglyoxal
-
6-amino-1,3-dimethyluracil
-
Barbituric acid derivative
-
Tetra-n-butylammonium bromide (TBAB) (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask, add the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and the barbituric acid derivative (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of TBAB (5 mol%, 0.05 mmol).
-
Stir the reaction mixture at 50 °C for the time specified in the relevant literature (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired polyfunctionalized pyrrolo[2,3-d]pyrimidine derivative.[32]
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower ATP level corresponds to higher kinase activity, and vice versa.
Materials:
-
Pyrrolo[2,3-d]pyrimidine test compounds
-
Target kinase enzyme (e.g., JAK2, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold dilution series is used.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known inhibitor as a positive control.
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer. Add this mixture to the wells to start the reaction. Include "no enzyme" control wells.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells. This stops the kinase reaction and initiates the luminescent signal.
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrrolo[2,3-d]pyrimidine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compounds. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the cells with the compounds for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.[33][34][35]
Conclusion and Future Perspectives
The pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its inherent ability to target the ATP-binding site of kinases has provided a fertile ground for the development of a multitude of targeted therapies, particularly in oncology and immunology. The continued exploration of this privileged scaffold, through the synthesis of novel derivatives and the investigation of new biological targets, promises to yield the next generation of innovative medicines. As our understanding of the complex signaling networks that underpin human diseases deepens, the rational design of pyrrolo[2,3-d]pyrimidine-based modulators will undoubtedly remain a highly productive and impactful area of research for drug development professionals. The wealth of structure-activity relationship data, coupled with advanced computational modeling techniques, will further accelerate the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately benefiting patients worldwide.
References
- 1. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. scispace.com [scispace.com]
- 7. Pemetrexed - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. shutterstock.com [shutterstock.com]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. researchgate.net [researchgate.net]
- 29. ClinPGx [clinpgx.org]
- 30. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 35. benchchem.com [benchchem.com]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Deazapurine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks demonstrate exceptional versatility and therapeutic potential, earning them the designation of "privileged scaffolds." Among these, the 7-deazapurine core has emerged as a cornerstone in the development of novel therapeutics. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, these analogs exhibit unique electronic properties and a modifiable handle for synthetic exploration, leading to a broad spectrum of biological activities.[1] This in-depth technical guide provides a comprehensive exploration of the discovery and rich history of 7-deazapurine analogs, detailing their synthesis, biological activities, and mechanisms of action.
A Historical Perspective: From Nature's Blueprint to Rational Design
The journey of 7-deazapurine analogs began not in the laboratory, but in the intricate world of microbial biosynthesis. The discovery of naturally occurring nucleoside antibiotics such as tubercidin, toyocamycin, and sangivamycin from Streptomyces species in the mid-20th century laid the foundational groundwork for this class of compounds.[1][2] These natural products displayed potent biological effects, sparking significant interest in the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core as a promising pharmacophore.[1]
Early research focused on elucidating the structure-activity relationships (SAR) of these natural products and developing synthetic pathways to create novel derivatives.[2] The key structural modification, the substitution of the N7 atom with a carbon atom, was found to render the five-membered ring more electron-rich.[3][4] This alteration can lead to enhanced base-pairing in DNA and RNA and improved binding to enzymatic targets.[3][4] This fundamental characteristic has been the driving force behind the extensive exploration of 7-deazapurine analogs against a wide array of therapeutic targets, leading to the discovery of potent antiviral and anticancer agents.[1][4]
Key Synthetic Methodologies
The synthesis of 7-deazapurine analogs has evolved significantly over the decades, with several key methodologies enabling the creation of diverse chemical libraries.
Vorbrüggen Glycosylation
A cornerstone in nucleoside synthesis, the Vorbrüggen glycosylation is a widely employed method for coupling the 7-deazapurine core to a sugar moiety.[5] This reaction typically involves the use of a silylated nucleobase and a protected sugar, activated by a Lewis acid.
Experimental Protocol: Vorbrüggen Glycosylation of 6-Chloro-7-iodo-7-deazapurine [6][7]
-
Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend 6-chloro-7-iodo-7-deazapurine (1.0 eq) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.2-3.0 eq) and heat the mixture at 60-80°C until a clear solution is formed (typically 1-2 hours). This indicates the formation of the silylated nucleobase.
-
Glycosylation: Cool the solution to 0°C and add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0-1.2 eq) in anhydrous acetonitrile.
-
Lewis Acid Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.4-1.5 eq) dropwise to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have been instrumental in the functionalization of the 7-deazapurine core, allowing for the introduction of a wide variety of substituents at the C6 and C7 positions.[8][9]
Experimental Protocol: Suzuki-Miyaura Coupling for C7-Arylation [1][6]
-
Reaction Setup: In a reaction vessel, combine the 7-iodo-7-deazapurine nucleoside (1.0 eq), the corresponding boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ or Pd(OAc)₂ (0.05-0.1 eq), and a base, typically sodium carbonate or cesium carbonate (2.0-3.0 eq). If using a catalyst like Pd(OAc)₂, a phosphine ligand such as triphenylphosphine-3,3′,3″-trisulfonate (TPPTS) (0.3 eq) is also added.
-
Solvent and Degassing: Add a degassed solvent system, such as a 4:1 to 10:1 mixture of 1,4-dioxane and water or a 2:1 mixture of water and acetonitrile. Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-110°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Biological Activity and Therapeutic Applications
The versatility of the 7-deazapurine scaffold has led to the development of analogs with a wide range of biological activities, primarily in the fields of oncology and virology.
Anticancer Activity
Many 7-deazapurine analogs exhibit potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of key cellular kinases and interference with nucleic acid metabolism.[3][4]
Table 1: Anticancer Activity of Selected 7-Deazapurine Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Sangivamycin | HL-60 (Leukemia) | 0.02 - 0.4 (Day 1), 0.0045 - 0.05 (Day 6) | [10] |
| Sangivamycin | MCF7 (Breast Cancer) | 0.02 - 0.4 (Day 1), 0.0045 - 0.05 (Day 6) | [10] |
| Isatin-Deazapurine Hybrid 5 | HepG2 (Hepatocellular Carcinoma) | 6.11 ± 0.4 | [3] |
| Isatin-Deazapurine Hybrid 5 | MCF-7 (Breast Cancer) | 5.93 ± 0.3 | [3] |
| Isatin-Deazapurine Hybrid 5 | MDA-MB-231 (Breast Cancer) | 2.48 ± 0.1 | [3] |
| Isatin-Deazapurine Hybrid 5 | HeLa (Cervical Cancer) | 1.98 ± 0.1 | [3] |
| 4-N-benzyltubercidin | Various | Micromolar concentrations | [2] |
| 4-N-(4-nitrobenzyl)sangivamycin | Various | Micromolar concentrations | [2] |
| 4-N-(4-nitrobenzyl)toyocamycin | Various | Micromolar concentrations | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 7-deazapurine analog and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antiviral Activity
The structural similarity of 7-deazapurine nucleosides to natural purine nucleosides makes them excellent candidates for antiviral drug development.[4] Many of these analogs act as chain terminators or inhibitors of viral polymerases.[14]
Table 2: Antiviral Activity of Selected 7-Deazapurine Analogs
| Compound/Analog | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Reference |
| 7-deaza-2'-C-methyladenosine | Hepatitis C Virus (HCV) | Huh-7 | Modest activity | - | [14] |
| α-form of 7-carbomethoxyvinyl substituted nucleoside (10) | HIV-1 | Four different cell lines | 0.71 ± 0.25 | >100 | [15] |
| 6e | Dengue Virus (DENV) | A549 | 2.081 ± 1.102 | 150.06 ± 11.42 | [16] |
| 6e | Dengue Virus (DENV) | HepG2 | - | 146.47 ± 11.05 | [16] |
| 7-Deaza-2'-spirooxetane-7-deazapurine analog 11q | SARS-CoV-2 (wild-type) | Vero E6 | 0.14 | - | [17] |
| 7-Deaza-2'-spirooxetane-7-deazapurine analog 11q | SARS-CoV-2 (BA.5) | Vero E6 | 0.36 | - | [17] |
Mechanisms of Action: Elucidating the Signaling Pathways
The diverse biological activities of 7-deazapurine analogs stem from their ability to interact with various cellular targets and modulate key signaling pathways.
Kinase Inhibition
A significant number of 7-deazapurine analogs function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[3][9] For instance, certain derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.
Caption: EGFR Signaling Inhibition by 7-Deazapurine Analogs.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based) [3][4][9][18][19][20]
-
Plate Coating: Coat the wells of a 96-well microplate with a substrate specific to the kinase of interest (e.g., a peptide for EGFR).
-
Blocking: Block the uncoated sites in the wells with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.
-
Kinase Reaction: Add the kinase, the 7-deazapurine analog at various concentrations, and ATP to the wells. Incubate to allow the kinase to phosphorylate the substrate.
-
Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a chromogenic substrate for the enzyme, which will produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the kinase activity, and a decrease in color intensity indicates inhibition by the 7-deazapurine analog.
STING Pathway Agonism
More recently, certain 7-deazapurine-containing cyclic dinucleotides (CDNs) have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[1] Activation of STING is a promising strategy in cancer immunotherapy as it leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.
Caption: STING Pathway Activation by 7-Deazapurine CDNs.
Drug Discovery Workflow
The discovery and development of novel 7-deazapurine analogs follow a structured and iterative workflow, from initial concept to a potential clinical candidate.
Caption: Drug Discovery Workflow for 7-Deazapurine Analogs.
Conclusion and Future Perspectives
7-deazapurine analogs have unequivocally established their position as a privileged scaffold in medicinal chemistry. From their origins as natural products to their current status as rationally designed therapeutic agents, their journey underscores the power of chemical innovation in addressing significant medical needs. The unique electronic properties conferred by the C7 substitution, coupled with the synthetic tractability of the pyrrolo[2,3-d]pyrimidine core, have enabled the development of a vast and diverse library of compounds with potent anticancer and antiviral activities.
The future of 7-deazapurine analog research is bright, with several exciting avenues for exploration. The continued application of modern synthetic methodologies will undoubtedly lead to the discovery of novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of their mechanisms of action, particularly in the context of complex signaling networks, will facilitate the design of more targeted and effective therapies. As our knowledge of disease biology expands, the 7-deazapurine scaffold is poised to remain a critical tool in the armamentarium of medicinal chemists for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Enzyme-linked immunosorbent assay for the determination of p21-activated kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT (Assay protocol [protocols.io]
- 14. Unlocking Cancer Immunotherapy: The Potential of Nucleotide Analogs as STING Agonists [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ELISA Protocols [sigmaaldrich.com]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. researchgate.net [researchgate.net]
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, a key intermediate in the synthesis of various therapeutic agents. Due to the limited availability of direct quantitative data for this specific compound, this document establishes a framework for its characterization based on the known properties of the parent molecule, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and general principles of organic chemistry. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data. This guide aims to be an essential resource for professionals in drug discovery and development, offering both theoretical insights and practical methodologies for handling and characterizing this important synthetic intermediate.
Introduction
This compound is a member of the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, forming the core structure of several kinase inhibitors used in the treatment of cancers and inflammatory diseases. The solubility and stability of this intermediate are critical parameters that influence its handling, storage, reaction kinetics, and the overall efficiency of synthetic routes. Understanding these properties is paramount for process optimization, formulation development, and ensuring the quality and purity of active pharmaceutical ingredients (APIs).
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly accessible literature, its basic physicochemical properties can be derived from its chemical structure and data from suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃O₂ | ChemScene[1] |
| Molecular Weight | 225.63 g/mol | ChemScene[1] |
| Appearance | Solid | CymitQuimica |
| Purity | ≥95% to ≥98% | CymitQuimica, ChemScene[1] |
| Storage | -20°C, sealed, away from moisture | ChemScene[1] |
| Calculated LogP | 1.788 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 67.87 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Solubility Profile
The presence of the ethyl carboxylate group in the target molecule is expected to slightly increase its lipophilicity compared to the parent compound, potentially leading to enhanced solubility in non-polar organic solvents and reduced solubility in aqueous media.
To obtain precise quantitative data, experimental determination of both kinetic and thermodynamic solubility is essential.
Experimental Protocols for Solubility Determination
The following are detailed protocols for determining the kinetic and thermodynamic solubility of this compound.
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. It is a high-throughput method often used in early drug discovery.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In duplicate, add 2 µL of the 10 mM DMSO stock solution to 98 µL of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well microplate. This results in a final theoretical concentration of 200 µM with 2% DMSO.
-
Equilibration: Seal the microplate and incubate at room temperature (or 37°C) for 2 to 24 hours with gentle shaking.
-
Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new microplate. Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared from the DMSO stock solution diluted in a 50:50 acetonitrile:buffer mixture should be used for accurate quantification.
Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, ethanol, DMSO, various buffers). Ensure enough solid is present so that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, or centrifuge them, to sediment the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It may be necessary to filter the supernatant through a 0.45 µm filter.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
Predicted Solubility
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule is predominantly non-polar. |
| Ethanol | Soluble | The ethyl ester and the heterocyclic core can interact with the ethanol molecules. |
| Methanol | Soluble | Similar to ethanol, the polarity is suitable for solvation. |
| DMSO | Highly Soluble | A common aprotic polar solvent for organic compounds. |
| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
| Dichloromethane | Soluble | A non-polar organic solvent that should be suitable. |
| Ethyl Acetate | Soluble | The ester functionality is compatible with this solvent. |
Stability Profile
The stability of this compound is a critical factor for its synthesis, storage, and handling. The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is stable under normal conditions but may decompose in the presence of strong acids or alkalis. It is recommended to store it in a cool, dry, and well-ventilated area[2]. Similar stability characteristics can be anticipated for the ethyl carboxylate derivative. The ester group may be susceptible to hydrolysis under acidic or basic conditions.
Experimental Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M to 1 M HCl and incubate at elevated temperatures (e.g., 60-80°C) for several hours.
-
Basic Hydrolysis: Add 0.1 M to 1 M NaOH and incubate at room temperature or slightly elevated temperatures for a defined period.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Store the solid compound and the solution at elevated temperatures (e.g., 80°C) in the dark.
-
Photostability: Expose the solid compound and the solution to UV and fluorescent light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) coupled with a UV detector and a mass spectrometer (LC-MS). This will allow for the separation and identification of the parent compound and any degradation products.
-
Data Evaluation: Calculate the percentage of degradation. Identify the structure of major degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometer.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been published, general knowledge of pyrimidine and ester chemistry allows for the prediction of likely degradation routes. The primary degradation pathway for pyrimidines involves the reduction of the pyrimidine ring, followed by ring opening. The ester functional group is susceptible to hydrolysis.
Visualizations
Experimental Workflows
Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Stability Studies.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is sparse, the provided protocols offer a robust framework for its experimental determination. The inferred properties, based on related structures, suggest that the compound is likely to have good solubility in common organic solvents and moderate stability, with potential for hydrolysis of the ester group under acidic or basic conditions. For researchers and professionals in drug development, the methodologies outlined herein are crucial for the accurate characterization of this and similar compounds, ensuring the reliability and reproducibility of synthetic processes and the quality of downstream products.
References
The Strategic C4-Chloro Position of Pyrrolo[2,3-d]pyrimidines: An In-depth Technical Guide to its Reactivity and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged heterocyclic system in medicinal chemistry.[1] Its structural similarity to the natural ligand ATP makes it an ideal framework for the design of potent kinase inhibitors.[2] A key feature of this scaffold is the C4-chloro substituent, which serves as a versatile synthetic handle for introducing a wide array of functional groups, thereby enabling extensive structure-activity relationship (SAR) studies and the development of highly selective and potent therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the reactivity of the C4-chloro position in pyrrolo[2,3-d]pyrimidines, focusing on key transformations and their applications in the synthesis of biologically active molecules, particularly kinase inhibitors targeting the JAK-STAT signaling pathway.
Reactivity of the C4-Chloro Position
The C4-chloro position of the pyrrolo[2,3-d]pyrimidine ring system is highly susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This reactivity is attributed to the electron-deficient nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing effect of the nitrogen atoms.[3]
Nucleophilic Aromatic Substitution (SNAr)
The displacement of the C4-chloro group by nucleophiles is a fundamental and widely employed strategy for the functionalization of the pyrrolo[2,3-d]pyrimidine core.[3] Amines, in particular, are common nucleophiles, leading to the formation of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives, a key structural motif in many kinase inhibitors.[4]
The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a variety of primary and secondary amines readily proceeds to afford the corresponding 4-amino-substituted products. These reactions can be carried out under thermal conditions, often in a polar solvent such as ethanol, n-butanol, or water, and may be promoted by the addition of an acid or base.[5][6][7]
Table 1: Nucleophilic Aromatic Substitution (Amination) at the C4-Position
| Entry | Amine Nucleophile | Solvent | Base/Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Water | HCl (0.1 equiv.) | 80 | 6 | 91 | [6] |
| 2 | 4-Fluoroaniline | Water | HCl (0.1 equiv.) | 80 | 3 | 94 | [6] |
| 3 | 4-Amino-piperidine-4-carboxylic acid 4-chloro-benzylamide | n-BuOH | Et3N | 100 | 18 | 69 | [4] |
| 4 | Ethyl-4-aminobenzoate | Absolute Ethanol | - | Reflux | 7 | - | [8] |
| 5 | 4-(4-Fluorophenyl)piperazine | Propanol | Triethylamine | 120-140 (MW) | 0.25-0.5 | - | [6] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the C4-chloro-pyrrolo[2,3-d]pyrimidine scaffold is an excellent substrate for these transformations. Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are routinely used to introduce carbon-carbon and carbon-nitrogen bonds at the C4-position.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C4-position of the pyrrolo[2,3-d]pyrimidine and a variety of aryl and heteroaryl boronic acids or esters.[9][10] This reaction is instrumental in the synthesis of compounds with extended aromatic systems, which can probe deeper into the binding pockets of target proteins. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like protodeboronation.[11]
Table 2: Suzuki-Miyaura Coupling at the C4-Position
| Entry | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Phenylboronic acid | Pd(PPh3)4 (5) | - | K2CO3 | 1,4-Dioxane/H2O | 100 (MW) | 15 min | 71 |[9][12] | | 2 | 3-Nitrophenylboronic acid | Pd(PPh3)4 (0.5) | - | K2CO3 | 1,4-Dioxane/H2O | 100 (MW) | 15 min | 79 |[9] | | 3 | 4-Methoxyphenylboronic acid | Pd(OAc)2 / Xantphos | Xantphos | K2CO3 | - | 120 (MW) | - | - |[3] | | 4 | Pyridine-4-boronic acid | Pd(OAc)2 / SPhos | SPhos | K3PO4 | Toluene/H2O | 100 | 16 h | - |[13] |
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon triple bond between the C4-position and a terminal alkyne.[14] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[14] The resulting alkynyl-substituted pyrrolo[2,3-d]pyrimidines are valuable intermediates that can be further elaborated or used directly in biological assays.
Table 3: Sonogashira Coupling at the C4-Position
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | PdCl2(PPh3)2 (5) | CuI (10) | Et3N | CH3CN | rt | 6 | 95 |[6] | | 2 | Propyne | - | - | - | THF | Low Temp | - | - |[15] | | 3 | Various aryl acetylenes | Pd(OAc)2 / Xantphos | - | K2CO3 | - | 120 (MW) | - | 60-77 |[3] |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] It offers a complementary and often milder alternative to traditional SNAr amination, with a broad substrate scope that includes anilines, primary and secondary alkylamines, and other nitrogen nucleophiles.[16][17] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this transformation.[18]
Table 4: Buchwald-Hartwig Amination at the C4-Position
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Various secondary amines | Pd2(dba)3 | XPhos | t-BuONa | Toluene | 150 (MW) | 0.17-0.5 | Moderate to Excellent |[18] | | 2 | N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | - | - | - | - | 110 (MW) | - | 16-49 |[19] |
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Researchers should note that specific conditions may need to be optimized for different substrates.
General Procedure for Nucleophilic Aromatic Substitution (Amination)
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) in a suitable solvent (e.g., water, ethanol, n-butanol), the amine nucleophile (1.1-1.5 equiv.) and, if required, a base (e.g., triethylamine, DIPEA, 1.5-2.0 equiv.) or acid (e.g., HCl, 0.1 equiv.) are added.[6] The reaction mixture is stirred at the desired temperature (typically 80-120 °C) for the required time (2-24 h).[6] The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired 4-amino-pyrrolo[2,3-d]pyrimidine derivative.[6]
General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 0.5-5 mol%), and a base (e.g., K2CO3, 2.0-3.0 equiv.) are combined in a suitable solvent system (e.g., 1,4-dioxane/water).[9] The vessel is purged with an inert gas (e.g., argon) and the reaction mixture is heated to the desired temperature (typically 80-120 °C), with conventional heating or microwave irradiation, for the required time (15 min - 24 h).[9][12] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the 4-aryl-pyrrolo[2,3-d]pyrimidine.[9]
General Procedure for Sonogashira Coupling
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., acetonitrile, THF) are added a palladium catalyst (e.g., PdCl2(PPh3)2, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and an amine base (e.g., triethylamine).[6] The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperature until the starting material is consumed, as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 4-alkynyl-pyrrolo[2,3-d]pyrimidine.
General Procedure for Buchwald-Hartwig Amination
A reaction vessel is charged with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene) under an inert atmosphere.[18] The mixture is heated to the desired temperature (e.g., 100-150 °C), with conventional heating or microwave irradiation, for the specified time. After completion, the reaction is cooled, diluted with an appropriate solvent, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to give the desired 4-amino-pyrrolo[2,3-d]pyrimidine derivative.[18]
Application in Targeting the JAK-STAT Signaling Pathway
The functionalization of the C4-position of the pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in the development of potent and selective inhibitors of Janus kinases (JAKs). JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the JAK-STAT signaling pathway, which transduces cytokine-mediated signals from the cell membrane to the nucleus. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor chains and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.
Caption: The JAK-STAT signaling pathway and the mechanism of inhibition by pyrrolo[2,3-d]pyrimidine-based drugs.
Experimental Workflow for Kinase Inhibitor Evaluation
The evaluation of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors typically follows a standardized workflow, starting with in vitro enzymatic assays and progressing to cell-based and in vivo studies for promising candidates.
Caption: A typical experimental workflow for the development of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Conclusion
The C4-chloro position of the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of its utility in modern drug discovery. The diverse and robust chemical transformations that can be performed at this position, including nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions, provide medicinal chemists with a powerful toolkit for the synthesis of extensive compound libraries. This has been particularly impactful in the field of kinase inhibitor development, leading to the successful launch of drugs targeting the JAK-STAT pathway for the treatment of autoimmune disorders and cancers. A thorough understanding of the reactivity of the C4-chloro position and the application of modern synthetic methodologies will continue to drive the discovery of novel and improved therapeutic agents based on this remarkable heterocyclic core.
References
- 1. tandfonline.com [tandfonline.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 8. mdpi.com [mdpi.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Pivotal Role of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics has identified the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold as a cornerstone in medicinal chemistry. Its structural resemblance to adenine, the nitrogenous base of ATP, makes it an ideal framework for developing kinase inhibitors. Among the derivatives of this privileged scaffold, Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and its close analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have emerged as critical starting materials in the synthesis of a multitude of clinically significant drugs. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate in the discovery of potent kinase inhibitors targeting critical signaling pathways in cancer and autoimmune diseases.
A Versatile Scaffold for Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This modification allows for greater structural diversity and often leads to enhanced binding affinity and selectivity for target enzymes. The chloro-substituted derivatives, in particular, serve as versatile intermediates, enabling the introduction of various functional groups at the 4-position through nucleophilic substitution reactions. This has been instrumental in the development of inhibitors for several key kinase families, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Synthesis of the Core Intermediate
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the foundational scaffold, can be achieved through various routes. One common method involves a multi-step process starting from simple precursors like ethyl cyanoacetate and thiourea. The key steps include the formation of a pyrimidine ring, followed by the construction of the fused pyrrole ring and subsequent chlorination.
A patented method for producing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the following sequence:
-
Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
-
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: Formamidine is added to the product from the previous step to construct the pyrimidine ring.
-
Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is converted to the fused pyrrolo-pyrimidine structure.
-
Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: The final step involves the conversion of the hydroxyl group to a chloro group.[1][2]
Application in the Synthesis of Marketed Drugs and Clinical Candidates
The true significance of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is exemplified by its use in the synthesis of several groundbreaking drugs.
Tofacitinib: A Landmark JAK Inhibitor
Tofacitinib (Xeljanz®), a potent JAK inhibitor approved for the treatment of rheumatoid arthritis, is a prime example of a drug synthesized from the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. The synthesis involves a crucial nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by the amine of a chiral piperidine derivative.
A general synthetic scheme for Tofacitinib is as follows:
-
Protection of the pyrrole nitrogen: The 7H-pyrrolo[2,3-d]pyrimidine is often protected, for instance with a tosyl group, to direct the subsequent reaction.
-
Nucleophilic substitution: The protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with a chiral (3R,4R)-4-methyl-3-(methylamino)piperidine derivative.
-
Deprotection and further modification: The protecting group is removed, and the piperidine nitrogen is further functionalized to yield Tofacitinib.[3][4][5]
Quantitative Data on Biological Activity
The versatility of the this compound scaffold has led to the development of a wide range of kinase inhibitors with varying potencies and selectivities. The following tables summarize the biological activities of representative compounds derived from this core structure.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Tofacitinib | JAK1 | 11 | - | - | [6] |
| JAK2 | 18 | - | - | [6] | |
| JAK3 | 2.6 | - | - | [6] | |
| TYK2 | 58 | - | - | [6] | |
| Compound 12i | EGFR (T790M mutant) | 0.21 | HCC827 (EGFR activating mutation) | - | [7] |
| EGFR (wild-type) | 22 | HBE (normal) | - | [7] | |
| Compound 5k | EGFR | 79 | HepG2 | - | [8] |
| Her2 | 40 | - | - | [8] | |
| VEGFR2 | 136 | - | - | [8] | |
| CDK2 | 204 | - | - | [8] | |
| Compound 25b | FAK | 5.4 | A549 | 3.2 | [9] |
| Compound 12a | JAK1 | 12.6 | RAW264.7 | - | [10] |
Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine-based Inhibitors
A primary target of many drugs derived from the this compound scaffold is the Janus Kinase (JAK) family of enzymes. These kinases are integral components of the JAK-STAT signaling pathway, which plays a crucial role in immunity, inflammation, and hematopoiesis.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.
Experimental Protocols
The evaluation of novel kinase inhibitors requires robust and reproducible experimental protocols. Below is a detailed methodology for a common in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., JAK1).
Materials:
-
Recombinant human kinase (e.g., JAK1)
-
Kinase-specific peptide substrate
-
High-purity Adenosine triphosphate (ATP)
-
Test compound dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Using an acoustic liquid handler, transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the assay plates. Include "high control" wells (0% inhibition) with DMSO only and "low control" wells (100% inhibition) with a known potent pan-kinase inhibitor or without the enzyme.
-
Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final concentration of the enzyme should be empirically determined to ensure the reaction is in the linear range of the detection method.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase. Add the enzyme/substrate mix to the assay plate, followed by the ATP solution to start the reaction.
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound and its derivatives are undeniably central to the modern landscape of drug discovery, particularly in the realm of kinase inhibitors. The synthetic tractability of this scaffold, coupled with its favorable biological properties, has enabled the development of life-changing therapies for a range of diseases. As our understanding of cellular signaling pathways continues to deepen, the strategic modification of this privileged core will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting and impactful area of medicinal chemistry.
References
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. research.unl.pt [research.unl.pt]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Tofacitinib [cjph.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to 7-Deazapurine Nucleosides: A Technical Introduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazapurine nucleosides, structural analogs of natural purine nucleosides where the nitrogen at position 7 is replaced by a carbon, represent a privileged scaffold in medicinal chemistry. This seemingly subtle modification bestows unique physicochemical and biological properties, leading to a diverse range of pharmacological activities, including potent antiviral and anticancer effects. Their ability to mimic natural nucleosides allows them to interact with key cellular enzymes such as polymerases and kinases, thereby disrupting vital cellular processes in pathogenic organisms and cancer cells. This technical guide provides an in-depth overview of the core synthetic strategies for accessing 7-deazapurine nucleosides, detailed experimental protocols for key reactions, and a summary of their mechanisms of action with a focus on relevant signaling pathways.
Core Synthetic Methodologies
The construction of the N-glycosidic bond between the 7-deazapurine heterocycle and a carbohydrate moiety is the cornerstone of 7-deazapurine nucleoside synthesis. The primary methods employed include the Vorbrüggen glycosylation (Silyl-Hilbert-Johnson reaction), nucleobase-anion glycosylation, and enzymatic transglycosylation.
Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson Reaction)
This is one of the most widely used methods for the synthesis of N-nucleosides. The reaction involves the coupling of a silylated 7-deazapurine base with a protected sugar, typically an acylated ribose or deoxyribose, in the presence of a Lewis acid catalyst.
Experimental Protocol: General Procedure for Vorbrüggen Glycosylation
-
Silylation of the Nucleobase: The 7-deazapurine derivative (1.0 equivalent) is suspended in an anhydrous aprotic solvent (e.g., acetonitrile, 1,2-dichloroethane). A silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) (1.2-1.5 equivalents), is added, and the mixture is stirred at room temperature or elevated temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) until the solution becomes homogeneous, indicating the formation of the silylated base.
-
Glycosylation: A solution of the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.0-1.2 equivalents) in the same anhydrous solvent is added to the reaction mixture.
-
Lewis Acid Addition: The mixture is cooled to 0 °C, and a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-2.0 equivalents), is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature or is heated (e.g., 70-80 °C) and stirred for several hours (typically 2-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the protected 7-deazapurine nucleoside.
-
Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., treatment with methanolic ammonia or sodium methoxide in methanol for acyl groups) to yield the final 7-deazapurine nucleoside.
Table 1: Quantitative Data for Vorbrüggen Glycosylation of 7-Deazapurines
| 7-Deazapurine Derivative | Protected Sugar | Catalyst/Base System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloro-7-iodo-7-deazapurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf/DBU | Acetonitrile | 70 | 28 | ~20 | [1] |
| 6-Chloro-7-iodo-7-deazapurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf/DBU | 1,2-Dichloroethane | 70 | 24 | 58 | [1] |
| 6-Chloro-7-iodo-7-deazapurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf/BSA | Acetonitrile | 80 | 8-9 | 73 | [1] |
| 7-Iodo-7-deazaguanine derivative | 2',4'-BNA/LNA sugar | BSA/TMSOTf | Acetonitrile | rt | - | moderate | |
| 7-Iodo-7-deazaadenine derivative | 2',4'-BNA/LNA sugar | TMSOTf | - | - | - | moderate |
Nucleobase-Anion Glycosylation
This method involves the deprotonation of the 7-deazapurine heterocycle with a strong base to form a nucleophilic anion, which then displaces a leaving group from an activated sugar derivative (e.g., a glycosyl halide).
Experimental Protocol: General Procedure for Nucleobase-Anion Glycosylation
-
Anion Formation: The 7-deazapurine derivative (1.0 equivalent) is dissolved in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A strong base, such as sodium hydride (NaH) (1.1-1.5 equivalents), is added portionwise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for a period (e.g., 30-60 minutes) to ensure complete formation of the anion.
-
Glycosylation: A solution of the protected glycosyl halide (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) (1.0-1.2 equivalents) in the same anhydrous solvent is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is stirred at room temperature for several hours (typically 2-12 hours), and the progress is monitored by TLC.
-
Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification and Deprotection: The crude product is purified by column chromatography, followed by deprotection of the sugar hydroxyl groups as described for the Vorbrüggen method.
Table 2: Quantitative Data for Nucleobase-Anion Glycosylation of 7-Deazapurines
| 7-Deazapurine Derivative | Activated Sugar | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 7-Deazaadenine | 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose | NaH | Acetonitrile | rt | - | 71 | [2] |
| 7-Amino-3H-1,2,3-triazolo[4,5-d]pyrimidine | 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose | - | DMF | - | - | 14 (N3-β), 13 (N3-α), 11 (N2-β), 12 (N2-α) |
Enzymatic Transglycosylation
This method utilizes enzymes, such as nucleoside phosphorylases (NPs), to catalyze the transfer of a sugar moiety from a donor nucleoside to a 7-deazapurine base. This approach offers high stereo- and regioselectivity under mild reaction conditions.
Experimental Protocol: General Procedure for Enzymatic Transglycosylation
-
Reaction Setup: The 7-deazapurine base (acceptor), a sugar donor (e.g., a natural purine or pyrimidine nucleoside), and a catalytic amount of phosphate are dissolved in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Enzyme Addition: The appropriate nucleoside phosphorylase(s) (e.g., purine nucleoside phosphorylase, PNP) are added to the solution.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37-60 °C) for a period ranging from hours to days. The reaction progress is monitored by HPLC.
-
Work-up and Purification: Upon completion, the enzyme is denatured (e.g., by heating) and removed by centrifugation. The supernatant is then purified, typically using reversed-phase HPLC, to isolate the desired 7-deazapurine nucleoside.
Table 3: Quantitative Data for Enzymatic Synthesis of 7-Deazapurine Nucleosides
| 7-Deazapurine Derivative | Sugar Donor | Enzyme(s) | pH | Temp (°C) | Time | Yield (%) | Reference |
| 8-Aza-7-deazaadenine | 2'-Deoxyguanosine | E. coli PNP | - | - | - | Good | |
| 8-Aza-7-deazahypoxanthine | 2'-Deoxyguanosine | E. coli PNP | - | - | - | Good | |
| 1-(4-benzyloxypyrimidin-5-yl)pyrazole | Uridine | UP E. coli, PNP E. coli | 7.0 | 50 | - | 77 (chemoenzymatic) | |
| 2-amino-8-aza-6-chloro-7-deazapurine | 2'-deoxy-D-ribose | E. coli RK, PPM, PNP | - | - | - | Moderate |
Mechanism of Action and Biological Signaling Pathways
7-Deazapurine nucleosides exert their biological effects primarily by acting as mimics of natural purine nucleosides, thereby interfering with nucleic acid metabolism and signaling pathways.
Antiviral and Anticancer Activity: Inhibition of Polymerases
A common mechanism of action for many 7-deazapurine nucleoside analogs is their intracellular conversion to the corresponding 5'-triphosphate. This triphosphate can then act as a substrate for viral or cellular DNA and RNA polymerases. Incorporation of the modified nucleotide into a growing nucleic acid chain can lead to chain termination or introduce mutations, ultimately inhibiting viral replication or cancer cell proliferation.
Caption: Intracellular activation and mechanism of action of 7-deazapurine nucleosides as polymerase inhibitors.
Modulation of the cGAS-STING Pathway
Certain 7-deazapurine-containing cyclic dinucleotides have been shown to act as agonists of the stimulator of interferon genes (STING) pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of viral infection and cellular damage. Activation of STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.
Caption: Activation of the cGAS-STING pathway by cyclic dinucleotides, including 7-deazapurine analogs.
Conclusion
The synthesis of 7-deazapurine nucleosides is a dynamic field of research, driven by the significant therapeutic potential of this class of compounds. The choice of synthetic methodology depends on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The Vorbrüggen glycosylation remains a robust and widely applicable method, while nucleobase-anion glycosylation and enzymatic approaches offer valuable alternatives. A thorough understanding of these synthetic strategies, coupled with insights into their mechanisms of action, is crucial for the rational design and development of novel 7-deazapurine nucleoside-based therapeutics for the treatment of viral infections and cancer.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of RET Kinase Inhibitors Using Ethyl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of several tissues and organs.[1] However, aberrant RET activation, through point mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] Consequently, the development of potent and selective RET kinase inhibitors has become a significant focus in targeted cancer therapy.[1]
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form key hydrogen bonding interactions within the kinase hinge region.[2] This application note provides a detailed overview and experimental protocols for the synthesis of RET kinase inhibitors utilizing Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate as a key starting material. The methodologies described herein are based on established synthetic strategies for analogous compounds and are intended to serve as a guide for researchers in the field.[2]
RET Signaling Pathway
The RET signaling pathway plays a crucial role in cell growth, survival, and differentiation. Ligand-induced dimerization of the RET receptor leads to autophosphorylation of its intracellular kinase domain, initiating a cascade of downstream signaling events. Key pathways activated by RET include the RAS/MEK/ERK and PI3K/AKT pathways, which are central to promoting cell proliferation and survival. In oncogenic RET alterations, this signaling becomes constitutively active, driving tumorigenesis.
Quantitative Data Summary
The following table summarizes the in vitro activity of a selection of pyrrolo[2,3-d]pyrimidine-based RET inhibitors. The data is compiled from published literature and illustrates the potency of this class of compounds against wild-type and mutant forms of the RET kinase, as well as their effects on RET-driven cancer cell lines.
| Compound ID | Target | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| Compound 19 | RET (wild-type) | 0.127 ± 0.001 | LC-2/ad | >10 | [2] |
| Compound 20 | RET (wild-type) | 0.076 ± 0.006 | LC-2/ad | >10 | [2] |
| Compound 55 | RET (wild-type) | 0.002 ± 0.0001 | LC-2/ad | 0.136 ± 0.063 | [2] |
| Compound 59 | RET (wild-type) | 0.001 ± 0.0001 | LC-2/ad | 0.1067 ± 0.004 | [2] |
| Compound 59 | RET (V804M) | 0.002 ± 0.0001 | - | - | [2] |
| Compound 10 | RET (biochemical) | 0.0005 | KIF5B-RET Ba/F3 | 0.001 | [3] |
| Compound 11 | RET (biochemical) | 0.0003 | KIF5B-RET Ba/F3 | 0.0009 | [3] |
| Compound 1 | RET (biochemical) | 0.0002 | KIF5B-RET Ba/F3 | 0.0004 | [3] |
Experimental Protocols
The following protocols provide a representative, step-by-step methodology for the synthesis and biological evaluation of a RET kinase inhibitor starting from this compound.
Synthesis of a Representative RET Kinase Inhibitor
This protocol describes a three-step synthesis involving a nucleophilic aromatic substitution, ester hydrolysis, and a final amide coupling.
Step 1: Synthesis of Ethyl 4-((4-aminophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (Intermediate 1)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as 2-propanol or DMF, add p-phenylenediamine (1.1 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Synthesis of 4-((4-aminophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (Intermediate 2)
-
Suspend Intermediate 1 (1.0 eq) in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) (3.0-5.0 eq).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the carboxylic acid intermediate.
Step 3: Synthesis of the Final RET Inhibitor via Amide Coupling
-
To a solution of Intermediate 2 (1.0 eq) in a polar aprotic solvent like DMF, add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) and HOBt (1.2 eq).
-
Add a tertiary amine base, for example, DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final RET kinase inhibitor.
Biological Evaluation Protocols
In Vitro RET Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory activity of a compound against the RET kinase.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the recombinant human RET kinase domain to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of a peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Viability Assay
This protocol assesses the ability of the synthesized compounds to inhibit the proliferation of cancer cells driven by oncogenic RET.
-
Seed RET-dependent cancer cell lines (e.g., TT or MZ-CRC-1 for RET-mutant MTC, or engineered Ba/F3 cells expressing a RET fusion like KIF5B-RET) in 96-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Measure cell viability using a colorimetric assay (e.g., MTT or MTS) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Determine the half-maximal growth inhibitory concentration (GI50) by fitting the dose-response data to a sigmoidal curve.
Conclusion
The pyrrolo[2,3-d]pyrimidine core is a versatile and highly effective scaffold for the development of potent RET kinase inhibitors. The synthetic and biological protocols provided in this application note offer a comprehensive guide for researchers aiming to synthesize and evaluate novel RET inhibitors using this compound. The modular nature of the described synthesis allows for extensive structure-activity relationship (SAR) studies, which can lead to the discovery of next-generation therapeutics for the treatment of RET-driven cancers.
References
- 1. Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This reaction is a fundamental tool for the synthesis of diverse 4-substituted pyrrolo[2,3-d]pyrimidine derivatives, which are key structural motifs in many biologically active compounds and kinase inhibitors.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C4 position of the pyrrolo[2,3-d]pyrimidine core and various aryl or heteroaryl boronic acids or esters. While heteroaryl chlorides are often more challenging substrates than the corresponding bromides or iodides, successful coupling can be achieved with carefully selected palladium catalysts, ligands, and optimized reaction conditions to afford high yields.[1]
General Reaction Scheme
The palladium-catalyzed cross-coupling of this compound with a generic organoboron reagent proceeds in the presence of a base to yield the corresponding 4-aryl or 4-heteroaryl derivative.
Diagram of the General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Optimized Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the interplay of the palladium source, ligand, base, and solvent system. For less reactive heteroaryl chlorides, the use of more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates and yields.
Table 1: Summary of Typical Suzuki-Miyaura Coupling Conditions
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Catalyst loading typically ranges from 1-10 mol%.[2][3] Palladacycles can also be effective and offer thermal stability.[4] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos), NHC Ligands (e.g., IPr) | Often used in conjunction with Pd₂(dba)₃ or Pd(OAc)₂. Bulky, electron-donating ligands are often preferred for coupling with chloroarenes.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ | An inorganic base is required to facilitate the transmetalation step. Typically 2-3 equivalents are used.[1][3] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, Acetonitrile | A mixture of an organic solvent and water is common. Degassing the solvent is crucial to prevent catalyst deactivation.[1][3] |
| Boron Reagent | Aryl/Heteroaryl Boronic Acids or Boronate Esters (e.g., pinacol esters) | Typically 1.1 to 1.5 equivalents are used.[1] Boronic acids are stable, non-toxic, and readily available.[4] |
| Temperature | 80 - 110 °C | The reaction generally requires heating to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[1] |
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.5 eq.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1 eq.), the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[1]
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-substituted-7H-pyrrolo[2,3-d]pyrimidine product.[1]
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Application of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a versatile heterocyclic building block belonging to the 7-deazapurine class of compounds. The pyrrolo[2,3-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules, including potent antiviral and anticancer agents.[1] The chloro-substituent at the 4-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups, while the ethyl carboxylate at the 6-position is a key precursor for modifications that lead to important nucleoside antibiotics like Sangivamycin and Toyocamycin.[2][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of antiviral drugs, with a focus on 7-deazapurine nucleoside analogs that target viral polymerases.
Mechanism of Action: Targeting Viral Replication
7-Deazapurine nucleoside analogs derived from this compound primarily exert their antiviral activity by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[4][5][6] This enzyme is crucial for the replication of the genetic material of many RNA viruses.
The general mechanism involves a multi-step intracellular activation process:
-
Cellular Uptake: The nucleoside analog, being relatively lipophilic, can cross the cell membrane.
-
Phosphorylation: Once inside the host cell, cellular kinases sequentially phosphorylate the nucleoside analog to its active triphosphate form.[7]
-
Competitive Inhibition: The resulting nucleoside triphosphate, structurally mimicking a natural nucleoside triphosphate (e.g., ATP), competes for the active site of the viral RdRp.
-
Chain Termination: Upon incorporation into the nascent viral RNA strand, the modified nucleoside analog prevents further elongation of the RNA chain, effectively terminating viral replication.[6][8]
Synthetic Applications and Protocols
This compound is a strategic starting material for the synthesis of various antiviral nucleoside analogs. The following sections detail the synthetic workflow and provide exemplary protocols.
General Synthetic Workflow
The synthesis of antiviral 7-deazapurine nucleosides from the title compound generally follows these key steps:
-
Glycosylation: Attachment of a protected ribose or deoxyribose sugar moiety to the N7 position of the pyrrolo[2,3-d]pyrimidine core.
-
Modification of the 6-Carboxylate Group: Conversion of the ethyl ester to a carboxamide or nitrile, functionalities present in potent antiviral compounds like Sangivamycin and Toyocamycin.
-
Nucleophilic Substitution at C4: Replacement of the chloro group with an amino group or other desired functionalities.
-
Deprotection: Removal of the protecting groups from the sugar moiety to yield the final active nucleoside analog.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyrrolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidine nucleosides. 3. The total synthesis of toyocamycin, sangivamycin, tubercidin, and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as Potent EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC).[4] Consequently, EGFR has emerged as a major therapeutic target for the development of small-molecule tyrosine kinase inhibitors (TKIs).
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has proven to be a privileged structure in the design of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP.[1][2][3] This has led to the successful development of several pyrrolo[2,3-d]pyrimidine-based drugs. This document provides detailed protocols for the synthesis and biological evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives as potent and selective EGFR TKIs, including those targeting clinically relevant resistance mutations such as T790M and C797S.
EGFR Signaling Pathway and Inhibition
The binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation and survival. Pyrrolo[2,3-d]pyrimidine-based inhibitors are designed to compete with ATP for binding to the catalytic site of the EGFR kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.
Caption: EGFR signaling pathway and the mechanism of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
A general synthetic strategy for preparing 4-substituted pyrrolo[2,3-d]pyrimidine derivatives involves a key Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reaction. The synthesis typically commences from a commercially available or readily synthesized 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
Caption: General synthetic workflow for pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (A Key Intermediate)
This protocol describes a common method for the synthesis of a key intermediate used in the preparation of more complex derivatives.[5]
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Ethyl 4-aminobenzoate
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and ethyl 4-aminobenzoate (1 equivalent) in absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired product.
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling for C4-Amination
This protocol outlines a general procedure for the palladium-catalyzed amination at the C4 position of the pyrrolo[2,3-d]pyrimidine core.[4][6]
Materials:
-
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (protected starting material)
-
Desired amine (1.5 equivalents)
-
Cesium carbonate (3 equivalents)
-
Palladium(II) acetate (Pd(OAc)2, 0.1 equivalents)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.1 equivalents)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add the protected 4-chloro-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired amine (1.5 equivalents), and cesium carbonate (3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture for 10 minutes.
-
Add Pd(OAc)2 (0.1 equivalents) and BINAP (0.1 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture at the appropriate temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of the synthesized compounds against EGFR.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Synthesized compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the poly(Glu, Tyr) substrate in a 96-well plate.
-
Add serial dilutions of the synthesized compounds (in DMSO) to the wells. Include a positive control (e.g., a known EGFR inhibitor like gefitinib or osimertinib) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Inhibitory Activities of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
The following tables summarize the inhibitory activities of selected pyrrolo[2,3-d]pyrimidine derivatives against various EGFR mutants and cancer cell lines, as reported in the literature.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | EGFR (WT) (nM) | EGFR (T790M) (nM) | EGFR (L858R) (nM) | EGFR (19del/T790M/C797S) (nM) | EGFR (L858R/T790M/C797S) (nM) | Reference |
| 12i | 22 | 0.21 | - | - | - | [4] |
| 70 | 5.7 | - | - | - | - | [7][8] |
| 5k | 79 | - | - | - | - | [5][9][10] |
| 31r | - | - | - | <1 | <1 | [11] |
| 51m | 2.5 | - | - | - | - | [12] |
Table 2: Cellular Antiproliferative Activity (IC50/GI50)
| Compound | Cell Line | EGFR Status | IC50/GI50 (µM/nM) | Reference |
| 12i | HCC827 | EGFR activating mutation | - (493-fold more effective than in normal HBE cells) | [4] |
| 51 | Hela | - | 3.8 nM | [7] |
| 53 | Hela | - | 3.3 nM | [7] |
| 51m | BT-474 | HER2-overexpressing | 2.0 nM | [12] |
| 4d | - | - | 0.107 µM (EGFR-TK) | [13] |
| 4f | - | - | 0.159 µM (EGFR-TK) | [13] |
| 4h | - | - | 0.196 µM (EGFR-TK) | [13] |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the substitution patterns at various positions of the scaffold.
-
C4-Position: The presence of an N-phenyl substitution is often crucial for potent inhibitory activity.[7] Modifications to this aniline moiety can modulate selectivity and potency against different EGFR mutants.[14]
-
C5 and C6-Positions: Substitutions at these positions can enhance inhibitory activity.[7][8] For instance, the introduction of aryl or alkyl functionalities can be beneficial for anticancer cytotoxicity.[7]
-
N7-Position: The pyrrole nitrogen can be substituted with various groups to improve pharmacokinetic properties or to introduce covalent binding moieties for irreversible inhibition.
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold is a versatile and highly valuable core for the design of potent and selective EGFR tyrosine kinase inhibitors. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for biological screening. The provided protocols and data serve as a comprehensive guide for researchers in the field of oncology drug discovery to synthesize and evaluate novel pyrrolo[2,3-d]pyrimidine derivatives as next-generation EGFR inhibitors to overcome clinical resistance.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in Multi-Target Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous clinically approved kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases. Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a key intermediate that offers multiple points for chemical modification, making it an ideal starting material for the development of multi-target kinase inhibitors. These inhibitors can simultaneously block several signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, potentially leading to enhanced therapeutic efficacy and overcoming drug resistance.
This document provides detailed application notes on the utility of this compound in the design and synthesis of multi-target kinase inhibitors, along with comprehensive protocols for their biological evaluation.
Application Notes
Synthetic Strategy for Multi-Target Kinase Inhibitors
This compound serves as a versatile starting material. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. The ethyl ester at the C6 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with different amines to generate a diverse library of amide derivatives.
A representative synthetic approach involves a multi-step process. Initially, the C4-chloro group is displaced by a suitable amine. The resulting intermediate's ethyl ester at C6 is then hydrolyzed to a carboxylic acid. Finally, this acid is coupled with another amine-containing moiety to yield the final multi-target kinase inhibitor. This modular synthesis allows for the exploration of a wide chemical space to optimize potency and selectivity against a panel of desired kinases.
Profile of a Representative Multi-Target Kinase Inhibitor
As a case study, a multi-target kinase inhibitor, designated here as Compound X , was synthesized from a pyrrolo[2,3-d]pyrimidine core. This compound has demonstrated potent inhibitory activity against several key kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3]
Data Presentation
The inhibitory activity of Compound X and reference compounds is summarized in the following tables.
Table 1: In Vitro Kinase Inhibitory Activity of Compound X [1][2][3]
| Kinase Target | Compound X IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Erlotinib IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| EGFR | 79 | 93 | 55 | - |
| Her2 | 40 | - | - | 38 |
| VEGFR2 | 136 | 261 | - | - |
| CDK2 | 204 | - | - | - |
Table 2: In Vitro Anti-proliferative Activity of Compound X [1][2]
| Cell Line | Cancer Type | Compound X IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 35.2 |
| MCF-7 | Breast Adenocarcinoma | 41.8 |
| HCT-116 | Colorectal Carcinoma | 29.5 |
| PC-3 | Prostate Adenocarcinoma | 38.1 |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This protocol describes the determination of kinase inhibitory activity using a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., EGFR, Her2, VEGFR2, CDK2)
-
Substrate peptide specific for the kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test compound (e.g., Compound X) and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in the appropriate kinase buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase solution to each well of a 96-well plate.
-
Add 2.5 µL of the test compound or vehicle control to the respective wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP-Glo™ Reagent Addition:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for assessing the anti-proliferative effect of the kinase inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, HCT-116, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (e.g., Compound X)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Replace the medium in the wells with 100 µL of the compound dilutions or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Protocol 3: Western Blot Analysis for Target Engagement
This protocol is used to determine if the kinase inhibitor affects the phosphorylation of its target kinases and downstream signaling proteins within the cell.
Materials:
-
Cancer cell line of interest
-
Test compound (e.g., Compound X)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total EGFR) and a loading control (e.g., anti-β-actin).
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Caption: Synthetic workflow for multi-target kinase inhibitors.
Caption: Workflow for inhibitor evaluation.
Caption: Targeted signaling pathways.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 4-chloro-7-deazapurine, is a crucial heterocyclic building block in medicinal chemistry.[1][2] Its structure is a key scaffold in numerous biologically active compounds, including kinase inhibitors used in the treatment of diseases like cancer and rheumatoid arthritis.[3][4] The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups and the synthesis of diverse compound libraries for drug discovery.[2][3]
These application notes provide detailed experimental procedures for performing SNAr reactions on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a focus on amination reactions.
General Reaction Scheme
The fundamental transformation involves the displacement of the chloride at the C4 position by a nucleophile, typically an amine, to yield the corresponding 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivative.
Scheme 1: General Nucleophilic Aromatic Substitution Reaction
Image of the general SNAr reaction on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Experimental Protocols
Protocol 1: Acid-Mediated Amination in Water
This protocol is adapted from procedures demonstrating the use of water as a green and efficient solvent for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with substituted anilines.[5]
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Substituted aniline (or other amine nucleophile)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in deionized water.
-
Reagent Addition: Add the desired aniline derivative (1.0-1.2 eq) to the suspension.
-
Acid Catalyst: Add a catalytic amount of hydrochloric acid (e.g., 0.1 eq). A high concentration of acid should be avoided as it can promote the formation of the hydrolysis side-product.[5]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100°C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Protocol 2: Thermal Amination in an Organic Solvent
This protocol describes a more traditional approach using an organic solvent, which can be suitable for a broader range of amines, including aliphatic and benzylic amines.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Amine nucleophile (aliphatic, benzylic, or aromatic)
-
Solvent (e.g., 2-propanol, ethanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))
-
Base (optional, e.g., potassium carbonate, triethylamine)
Procedure:
-
Reaction Setup: Dissolve or suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable organic solvent (e.g., 2-propanol or DMF) in a round-bottom flask with a magnetic stir bar and reflux condenser.
-
Reagent Addition: Add the amine nucleophile (1.2-2.0 eq). For some reactions, particularly with amine hydrochlorides, a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 2.0-3.0 eq) may be required to neutralize the in-situ generated HCl.
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 120°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives via nucleophilic aromatic substitution.
| Product | Nucleophile | Reaction Conditions | Yield (%) | Melting Point (°C) | Analytical Data (HRMS m/z) |
| N-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 4-fluoroaniline | HCl (cat.), H₂O, Reflux | 29 | 253 | [M+H]⁺ calcd: 229.0884, found: 229.0887[6] |
| N-(2-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 2-chloroaniline | HCl (cat.), 2-Propanol, Reflux | 50 | 219 | [M+H]⁺ calcd: 245.0589, found: 245.0595[6] |
| N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 4-phenoxyaniline | HCl (cat.), 2-Propanol, Reflux | 86 | 249 | [M+H]⁺ calcd: 303.1240, found: 303.1232[6] |
| N-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 3-nitroaniline | HCl (cat.), 2-Propanol, Reflux | 31 | 333 | [M+H]⁺ calcd: 256.0829, found: 256.0817[6] |
| 4-(Piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | Piperidine | PEG 400, 120°C, 5 min | 87 | 164-166 | Not explicitly provided for this specific compound.[7] |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: General workflow for SNAr on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
References
- 1. Page loading... [wap.guidechem.com]
- 2. srinichem.com [srinichem.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate as a key intermediate. The pyrrolo[2,3-d]pyrimidine scaffold is a prominent heterocyclic system in medicinal chemistry, often referred to as 7-deazapurine, and is a core component of numerous biologically active compounds, including kinase inhibitors. The ability to functionalize the C4 position of this scaffold through robust cross-coupling methodologies is crucial for the synthesis of diverse compound libraries for drug discovery and development.
The following sections detail protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. These methods facilitate the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents at the C4 position.
General Workflow for Palladium-Catalyzed Cross-Coupling
A typical experimental workflow for these reactions involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent purification of the desired product.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. For this compound, this allows for the introduction of various aryl and heteroaryl substituents at the C4 position.
General Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed mixture of a solvent such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the mixture to 80-110 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Phenylboronic acid | 75-90 |
| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 4-Methoxyphenylboronic acid | 80-95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 90 | 8 | 3-Pyridylboronic acid | 70-85 |
Note: Yields are typical for this class of compounds and may vary based on the specific boronic acid used and reaction scale.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-substituted heterocycles, which are valuable precursors for further synthetic transformations.
General Reaction Scheme
Caption: Sonogashira coupling of this compound.
Experimental Protocol
-
Reaction Setup: In a dry, inert atmosphere glovebox or Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature to 60 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Quantitative Data for Sonogashira Coupling
| Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 6 | Phenylacetylene | 70-88 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 60 | 4 | Trimethylsilylacetylene | 85-95 |
| PdCl₂(dppf) | CuI | Et₃N | 1,4-Dioxane | 50 | 8 | 1-Hexyne | 65-80 |
Note: Yields are representative and can be influenced by the nature of the alkyne and the reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of amines with aryl halides, providing a direct route to N-substituted pyrrolo[2,3-d]pyrimidines, which are prevalent in kinase inhibitor pharmacophores.
General Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%), the phosphine ligand (e.g., BINAP, Xantphos, or RuPhos, 1.2-2.0 equiv. relative to Pd), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add the amine (1.1-1.5 equiv.) and an anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF).
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 80-120 °C with vigorous stirring. Monitor the reaction by LC-MS for the disappearance of the starting material (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Pd Source / Ligand | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | Aniline | 70-85 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | Morpholine | 80-92 |
| RuPhos Pd G3 | K₃PO₄ | THF | 80 | 12 | Benzylamine | 75-90 |
Note: Yields are illustrative for this substrate class. The choice of ligand and base is critical and often needs to be optimized for specific amines.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the C4 position of the pyrrolo[2,3-d]pyrimidine core, which can then be further elaborated.
General Reaction Scheme
Caption: Heck reaction of this compound.
Experimental Protocol
-
Reaction Setup: To a pressure tube or sealed vial, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or KOAc, 1.5-2.5 equiv.).
-
Reagent Addition: Add the alkene (1.5-2.0 equiv.) and a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction Execution: Seal the vessel and heat to 100-140 °C. Monitor the reaction progress by TLC or LC-MS (typically 12-48 hours).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data for Heck Reaction
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 24 | Styrene | 50-70 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 110 | 18 | n-Butyl acrylate | 60-75 |
| Herrmann's Catalyst | NaOAc | NMP | 140 | 16 | 4-Vinylpyridine | 45-65 |
Note: Heck reactions with chloro-heterocycles can be challenging and may require higher temperatures and longer reaction times. Yields are estimates based on related systems.
These protocols provide a foundation for the functionalization of this compound. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal yields for specific substrates. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Development of STAT6 Inhibitors from 7H-pyrrolo[2,3-d]pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and selective inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). The information herein is based on the key findings from the study "Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors" and other relevant scientific literature.
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines involved in Type 2 helper T (Th2) cell-mediated immune responses.[1] Dysregulation of the STAT6 pathway is implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma and atopic dermatitis, making it an attractive therapeutic target.[1] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising starting point for the development of small molecule STAT6 inhibitors. Optimization of this scaffold has led to the identification of potent and orally bioavailable compounds, such as AS1810722, which has demonstrated significant inhibitory activity against STAT6 and efficacy in preclinical models of asthma.[1]
This document outlines the synthetic strategy, in vitro and in vivo evaluation methods for this class of compounds.
Data Presentation
The development of 7H-pyrrolo[2,3-d]pyrimidine derivatives as STAT6 inhibitors involved systematic modification of the core structure to explore the structure-activity relationship (SAR). The following table summarizes the inhibitory activities of key derivatives against STAT6.
| Compound ID | R1 | R2 | STAT6 Inhibition IC50 (nM) |
| 1 | H | H | >1000 |
| 2 | 3,5-difluorobenzyl | H | 150 |
| 3 (AS1810722) | 3,5-difluorobenzyl | 2-amino-2-oxoethyl | 21 |
| 4 | 4-fluorobenzyl | 2-amino-2-oxoethyl | 85 |
| 5 | benzyl | 2-amino-2-oxoethyl | 120 |
Note: The data presented here is a representative summary based on the findings of Nagashima et al. For a comprehensive SAR table, please refer to the original publication.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: IL-4/IL-13 mediated STAT6 signaling pathway and the point of inhibition.
Caption: Workflow for the development of STAT6 inhibitors.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as STAT6 inhibitors.
Protocol 1: General Synthesis of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
This protocol describes a representative synthetic route for the preparation of compounds like AS1810722.
Step 1: Synthesis of the 7-substituted-2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate
-
To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., DMF), add a base (e.g., NaH).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired benzyl bromide (e.g., 3,5-difluorobenzyl bromide) dropwise.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the 7-substituted-2-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Buchwald-Hartwig amination
-
Combine the 7-substituted-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, the appropriate aniline derivative (e.g., tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate), a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., dioxane).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon) at 100-110 °C for 12-18 hours.
-
Cool the reaction mixture, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Step 3: Deprotection and Amide Coupling (for AS1810722)
-
Treat the product from Step 2 with a deprotecting agent (e.g., TFA in DCM) to remove the Boc group.
-
Neutralize the resulting amine salt.
-
Dissolve the deprotected amine in a suitable solvent (e.g., DMF) and add a base (e.g., DIPEA).
-
Add 2-chloroacetamide and stir at room temperature for 12-16 hours.
-
Purify the final product by recrystallization or column chromatography.
Protocol 2: In Vitro STAT6 Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify STAT6 inhibition.
Materials:
-
HeLa cells
-
Recombinant human IL-4
-
7H-pyrrolo[2,3-d]pyrimidine derivatives (dissolved in DMSO)
-
TR-FRET STAT6 assay kit (containing lysis buffer, Europium-labeled anti-STAT6 antibody, and an acceptor-labeled anti-phospho-STAT6 (Tyr641) antibody)
-
384-well assay plates
Procedure:
-
Seed HeLa cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of the test compounds (e.g., 0.1 nM to 10 µM) for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL) for 30 minutes at 37°C.
-
Lyse the cells using the provided lysis buffer.
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the TR-FRET antibody pair (Eu-anti-STAT6 and acceptor-anti-pSTAT6) to each well.
-
Incubate the plate at room temperature for 4 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with excitation at 340 nm and emission at 615 nm and 665 nm.
-
Calculate the 665/615 nm ratio and determine the IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 3: In Vitro Th2 Cell Differentiation Assay
This protocol describes the evaluation of the inhibitors on the differentiation of naïve T cells into Th2 cells.
Materials:
-
Spleens from BALB/c mice
-
Naïve CD4+ T cell isolation kit
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant mouse IL-2 and IL-4
-
Anti-IFN-γ antibody
-
7H-pyrrolo[2,3-d]pyrimidine derivatives
-
ELISA kit for IL-4
Procedure:
-
Isolate naïve CD4+ T cells from the spleens of BALB/c mice using a magnetic-activated cell sorting (MACS) kit.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Culture the isolated naïve CD4+ T cells in the anti-CD3 coated plate with soluble anti-CD28 antibody, recombinant mouse IL-2, recombinant mouse IL-4, and an anti-IFN-γ antibody to induce Th2 differentiation.
-
Simultaneously, treat the cells with various concentrations of the test compounds.
-
Culture the cells for 5 days at 37°C in a 5% CO2 incubator.
-
After 5 days, collect the culture supernatants and measure the concentration of IL-4 using an ELISA kit.
-
Determine the IC50 of the compounds for the inhibition of Th2 differentiation based on the reduction in IL-4 production.
Protocol 4: Ovalbumin-Induced Mouse Model of Asthma
This in vivo protocol assesses the efficacy of the STAT6 inhibitors in a relevant animal model of allergic asthma.
Animals:
-
Female BALB/c mice (6-8 weeks old)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.
-
-
Challenge:
-
From day 14 to day 18, challenge the mice by intranasal administration of 10 µg of OVA in saline once daily.
-
-
Treatment:
-
Administer the test compound (e.g., AS1810722) orally at a specified dose (e.g., 10, 30, 100 mg/kg) 1 hour before each OVA challenge.
-
-
Endpoint Analysis (24 hours after the last challenge):
-
Collect bronchoalveolar lavage fluid (BALF) to count the number of eosinophils and other inflammatory cells.
-
Process lung tissue for histopathological analysis (e.g., H&E staining) to assess eosinophil infiltration and mucus production.
-
Measure OVA-specific IgE levels in the serum.
-
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a promising starting point for the development of potent and selective STAT6 inhibitors. The protocols and data presented in this document provide a comprehensive guide for researchers and drug developers working in this area. The lead compound, AS1810722, demonstrates significant potential for the treatment of allergic diseases such as asthma, warranting further investigation and development.
References
One-Pot Synthesis of Functionalized Pyrrolo[2,3-d]pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of functionalized pyrrolo[2,3-d]pyrimidine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its structural similarity to purines, leading to a wide range of biological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects.[1][2][3] The presented protocols offer advantages such as high yields, mild reaction conditions, and operational simplicity, making them suitable for library synthesis and drug discovery programs.
Application Notes
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in drug discovery.[4] Its derivatives have been investigated for a multitude of therapeutic applications.
Key Biological Activities:
-
Anticancer Agents: Many pyrrolo[2,3-d]pyrimidine derivatives exhibit potent cytotoxic activity against various cancer cell lines.[2][4] For instance, certain derivatives have shown significant antitumor activity against colon cancer (HT-29), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines.[4]
-
Kinase Inhibitors: This scaffold is a common core in the design of protein kinase inhibitors, which are crucial in cancer therapy.[5] Derivatives have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) for non-small cell lung cancer (NSCLC) and RET kinase for thoracic cancers.[5][6][7]
-
Antimicrobial Agents: The structural diversity and synthetic accessibility of pyrrolo[2,3-d]pyrimidines make them promising candidates for the development of novel antibacterial, antifungal, and antiviral agents to combat antimicrobial resistance.[3]
-
Other Therapeutic Areas: Research has also explored their potential as anti-inflammatory, antidiabetic, antihypertensive, and analgesic agents.[2]
The one-pot synthesis protocols detailed below facilitate the rapid generation of diverse libraries of these compounds, enabling structure-activity relationship (SAR) studies and the identification of lead compounds for further development.
Experimental Protocols
Two distinct and efficient one-pot methods for the synthesis of functionalized pyrrolo[2,3-d]pyrimidine derivatives are presented below.
Protocol 1: Three-Component Synthesis Catalyzed by TBAB
This protocol describes a green and efficient one-pot, three-component reaction for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives using tetra-n-butylammonium bromide (TBAB) as a catalyst.[8]
Experimental Workflow:
Caption: Workflow for the TBAB-catalyzed one-pot synthesis.
Materials:
-
Arylglyoxals
-
6-Amino-1,3-dimethyluracil
-
Barbituric acid derivatives (e.g., barbituric acid, thiobarbituric acid)
-
Tetra-n-butylammonium bromide (TBAB)
-
Ethanol
Procedure:
-
To a 25 mL round-bottom flask, add arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), the respective barbituric acid derivative (1.0 mmol), and TBAB (5 mol%).
-
Add 5 mL of ethanol to the flask.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 60-80 minutes.[8]
-
After completion, cool the reaction mixture to room temperature.
-
The solid precipitate is collected by filtration.
-
Wash the collected solid with cold ethanol.
-
Dry the purified product.
Data Presentation:
| Entry | Arylglyoxal (Ar) | Barbituric Acid Derivative | Time (min) | Yield (%) |
| 1 | Phenyl | Barbituric acid | 60 | 95 |
| 2 | 4-Chlorophenyl | Barbituric acid | 65 | 92 |
| 3 | 4-Methylphenyl | Barbituric acid | 70 | 90 |
| 4 | 4-Methoxyphenyl | Barbituric acid | 75 | 88 |
| 5 | Phenyl | Thiobarbituric acid | 60 | 93 |
| 6 | 4-Chlorophenyl | Thiobarbituric acid | 65 | 91 |
Table 1: Synthesis of various pyrrolo[2,3-d]pyrimidine derivatives using the TBAB-catalyzed one-pot method. Data adapted from[8].
Protocol 2: I2/DMSO Promoted Cascade Annulation
This protocol outlines a one-pot synthesis of pyrrolo[2,3-d]pyrimidines via a cascade annulation of 6-amino-1,3-dimethyluracil with aurones, promoted by iodine in DMSO.[2] This method is noted for its high atom economy and the use of an inexpensive catalyst.[2]
Reaction Mechanism Overview:
Caption: Key steps in the I2/DMSO promoted cascade annulation.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Aurones
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous Sodium thiosulfate (Na₂S₂O₃)
-
Ethanol
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Diethyl ether
Procedure:
-
In a reaction vessel, combine 6-amino-1,3-dimethyluracil (1.05 equiv.), the corresponding aurone (1.0 equiv.), and iodine (10 mol%).
-
Add DMSO (0.2 M concentration relative to the aurone).
-
Stir the mixture at 100 °C for 1 hour.[2]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Add water to precipitate the product.
-
Filter the precipitate and wash successively with water, ethanol, and diethyl ether.
-
Dry the final product to afford the desired pyrrolo[2,3-d]pyrimidine.
Data Presentation:
| Entry | Aurone Substituent (Ar) | Yield (%) |
| 1 | Phenyl | 92 |
| 2 | 4-Methylphenyl | 95 |
| 3 | 4-Methoxyphenyl | 96 |
| 4 | 4-Chlorophenyl | 95 |
| 5 | 4-Bromophenyl | 93 |
| 6 | 2-Hydroxyphenyl | 90 |
Table 2: Synthesis of various 6-(2-hydroxybenzoyl)-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-diones via I2/DMSO promoted cascade annulation. Data adapted from[2].
Conclusion
The one-pot synthetic methodologies presented here offer efficient and versatile routes to a wide array of functionalized pyrrolo[2,3-d]pyrimidine derivatives. These protocols are highly valuable for researchers in medicinal chemistry and drug development, enabling the rapid assembly of compound libraries for biological screening and the optimization of lead candidates. The diverse biological activities associated with this scaffold underscore its importance in the ongoing search for novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for various active pharmaceutical ingredients.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, providing potential causes and recommended solutions.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| YLD-001 | Low overall yield | Suboptimal reaction conditions in one or more steps. Long reaction times leading to degradation. Inefficient purification. | Review and optimize each step of the synthesis. A four-step method involving the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol has been shown to increase overall yield.[1][2] Consider adjusting pH, temperature, and reaction time as detailed in the specific troubleshooting points below. |
| YLD-002 | Low yield in the chlorination step (7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) | Incorrect pH of the reaction mixture. Use of a suboptimal base. | Adjust the pH to a range of 8.0 to 9.0.[1][2] Using potassium hydroxide to adjust the pH has been observed to increase the yield by at least 5% compared to other hydroxide salts.[1][2] |
| PUR-001 | Product purity is below 99.5% after initial synthesis | Presence of by-products from side reactions. Incomplete reaction. Inefficient purification. | A described four-step synthesis process can yield the final product with a purity of over 99.5% without requiring an additional purification step.[1][2] If purity is still an issue, consider recrystallization or column chromatography. The use of activated charcoal during workup can also help in removing impurities.[1] |
| RXN-001 | Slow or incomplete reaction during chlorination | Insufficient temperature. Poor quality of chlorinating agent (e.g., POCl₃). | Maintain the reaction temperature at 50°C.[1][2] Ensure that the phosphoryl chloride (POCl₃) is freshly distilled to prevent side reactions.[3] |
| RXN-002 | Formation of significant by-products | Incorrect stoichiometry of reactants. Side reactions due to moisture or impurities in starting materials. | Use an excess of ethyl 2-cyanoacetate in the initial step (molar ratio between 1.5:1.0 to 10.0:1.0 relative to 2-bromo-1,1-dimethoxyethane) to improve the reaction.[1] Ensure all starting materials are of high quality and that reactions are carried out under anhydrous conditions where necessary.[3] |
| SCL-001 | Difficulty in scaling up the synthesis | Challenges in maintaining consistent reaction conditions. Issues with intermediate stability. | The use of continuous flow reactors can improve consistency during large-scale production.[3] Pay close attention to maintaining anhydrous conditions for dimethoxyethyl intermediates to prevent hydrolysis.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route to achieve a high yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
A four-step synthesis is a documented high-yield method.[1][2] This process involves:
-
Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate.
-
Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
-
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
This method has been reported to produce the final product in high purity (>99.5%) and with an improved overall yield compared to older methods which were often plagued by long reaction times and lower yields.[1][2]
Q2: How critical is pH control in the chlorination step?
Extremely critical. Maintaining a pH between 8.0 and 9.0 during the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is crucial for maximizing the yield.[1][2] The choice of base is also important, with potassium hydroxide showing a notable improvement in yield.[1][2]
Q3: What are some common side reactions to be aware of?
Side reactions can arise from the quality of reagents. For instance, using POCl₃ that has not been freshly distilled can lead to unwanted side reactions.[3] Additionally, the presence of moisture can cause hydrolysis of intermediates, particularly the dimethoxyethyl intermediates, which require anhydrous conditions.[3]
Q4: Are there any "green chemistry" approaches for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives?
Yes, for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, green chemistry approaches have been explored.[3] One innovative method uses β-cyclodextrin as a catalyst in water, which serves as a benign solvent.[3] This approach offers advantages such as mild reaction conditions and the potential for catalyst recycling.[3]
Q5: What are the typical physical and chemical properties of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
It is typically a light-colored to off-white crystalline solid with a melting point in the range of 170-175 °C.[4] It is soluble in organic solvents like DMSO, DMF, and ethanol, but only sparingly soluble in water.[4] The chlorine atom at the 4-position makes the molecule reactive towards nucleophilic substitution.[4]
Experimental Protocols
High-Yield Four-Step Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine[1][2]
Step 1: Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate
-
This step involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[1][2] To optimize, ethyl 2-cyanoacetate is added in excess (molar ratio between 2.0:1.0 to 4.2:1.0 relative to 2-bromo-1,1-dimethoxyethane).[1] Carbonate is added in at least three portions.[1]
Step 2: Preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol
Step 3: Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
The 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[1][2]
Step 4: Conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
A mixture of 86 g (0.64 mol) of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, 185 g of phosphoryl chloride, and 373 g of toluene is heated to 50°C.[1]
-
97 g of N,N-diisopropylethylamine is added in portions while maintaining the temperature at 50°C until the reaction is complete.[1][2]
-
The reaction mixture is then poured onto 770 g of water at a maximum temperature of 35°C.[1][2]
-
The pH is adjusted to 8-9 by the addition of concentrated potassium hydroxide solution.[1][2]
-
The mixture is aged at a temperature below 35°C for at least one hour.[1][2]
-
The product is collected by centrifugation, washed with water, and dried under a vacuum at a temperature below 80°C.[1][2]
-
This procedure can yield 82 g (84% conversion rate) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a purity of 99.9 area-% as measured by HPLC.[1][2]
Visualizations
Caption: High-yield four-step synthesis workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Troubleshooting decision tree for low yield or impurity issues.
References
Technical Support Center: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hydrolysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine during Nucleophilic Substitution
Q1: I am attempting a nucleophilic substitution on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, but I am observing a significant amount of a major side product, which I suspect is the hydrolyzed product (7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one). How can I minimize this side reaction?
A1: The hydrolysis of the 4-chloro substituent to a hydroxyl group is a common side reaction, especially under acidic or basic conditions in the presence of water. The C4 position of the pyrrolo[2,3-d]pyrimidine core is highly susceptible to nucleophilic attack, and water can act as a nucleophile.
Troubleshooting Steps:
-
Control of pH: The rate of hydrolysis is significantly influenced by the amount of acid used in the reaction. While acidic conditions can promote the desired amination, excessive acid can lead to increased solvolysis.[1][2][3] It is crucial to find a balance. For instance, in acid-catalyzed aminations, using a minimal amount of acid (e.g., 0.1 equivalents of HCl) can be a good compromise to activate the substrate without excessive hydrolysis.[4]
-
Solvent Choice: The choice of solvent plays a critical role. While polar protic solvents like water can be effective for certain aminations, they also increase the risk of hydrolysis.[1][5] Consider using anhydrous organic solvents such as DMF, DMSO, or 2-propanol to minimize the presence of water.[6] If the reaction must be run in an aqueous environment, carefully controlling the pH is paramount.
-
Reaction Temperature: Lowering the reaction temperature can help to suppress the hydrolysis side reaction. For example, in the amination of 4-chloroquinoline, lowering the temperature from 80°C to 40°C suppressed the formation of the hydrolyzed side-product.[1]
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor hydrolysis.
Quantitative Data on Hydrolysis:
The following table summarizes the effect of the amount of HCl on the formation of the amination product versus the hydrolysis side-product in ethanol.
| Equivalents of HCl | Reaction Progress (Formation of 3a) | Formation of Hydrolysis Side-Product (4) |
| 0 | Slow initial rate | Minimal |
| 0.1 | Good initial rate | Suppressed |
| >0.1 | Increased initial rate | Increased formation |
Data adapted from a study on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5]
Experimental Protocol to Minimize Hydrolysis during Amination:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous 2-propanol, add the desired aniline (1.1 eq).
-
Add 0.1 equivalents of a solution of HCl in an organic solvent (e.g., HCl in dioxane) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for Hydrolysis
Caption: Workflow for troubleshooting hydrolysis side reactions.
Regioselectivity of N-Alkylation
Q2: I am trying to alkylate the pyrrole nitrogen (N7) of a 4-substituted-7H-pyrrolo[2,3-d]pyrimidine, but I am getting a mixture of N7 and N1 alkylated isomers. How can I improve the regioselectivity for N7 alkylation?
A2: The N-alkylation of the pyrrolo[2,3-d]pyrimidine scaffold can occur at either the N7 of the pyrrole ring or the N1 of the pyrimidine ring. The regioselectivity is influenced by several factors, including the nature of the substituent at C6, the base, the solvent, and the alkylating agent.
Troubleshooting Steps:
-
Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases often favor N7 alkylation. For instance, sodium hydride (NaH) in an aprotic solvent like THF or DMF is commonly used to deprotonate the pyrrole nitrogen selectively, leading to the N7-alkylated product. In contrast, weaker bases or carbonate bases in polar solvents might lead to a mixture of isomers.
-
Protecting Groups: If direct alkylation is not selective, consider a protecting group strategy. For example, protecting the N7 position with a group like tosyl (Ts) or Boc, followed by functionalization at other positions and subsequent deprotection, can be a reliable method.
-
Reaction Conditions:
-
Solvent: Aprotic solvents like THF and DMF are generally preferred for N7-alkylation.
-
Temperature: Reactions are often carried out at low temperatures (e.g., 0°C) during the deprotonation step with a strong base, followed by warming to room temperature after the addition of the alkylating agent.
-
-
Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also influence the regioselectivity.
General Protocol for Regioselective N7-Alkylation:
-
Dissolve the 4-substituted-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0°C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkylating agent (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Logical Diagram for N-Alkylation Regioselectivity
Caption: Key factors influencing the regioselectivity of N-alkylation.
Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
Q3: I am performing a Suzuki-Miyaura coupling on a 4-chloro- or 4-bromo-pyrrolo[2,3-d]pyrimidine derivative, but I am observing a significant amount of the dehalogenated side product. How can I suppress this side reaction?
A3: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heterocyclic systems. This side reaction can be promoted by factors such as the choice of catalyst, ligand, base, and the presence of hydrogen sources.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalyst systems might offer better results. For electron-rich systems, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired cross-coupling over dehalogenation.
-
Base Selection: The choice of base can influence the extent of dehalogenation. While strong bases are often required for the transmetalation step, they can also promote side reactions. It is worth screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrate.
-
Solvent and Water Content: The solvent system, including the amount of water, can impact the reaction outcome. Strictly anhydrous conditions can sometimes reduce dehalogenation, although some Suzuki reactions require water for the boronic acid to be active. A careful optimization of the solvent system (e.g., dioxane/water, toluene/water) is recommended.
-
Protection of the Pyrrole Nitrogen: For substrates with an unprotected N-H on the pyrrole ring, dehalogenation can be more pronounced. Protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) can suppress this side reaction.[7]
-
Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize side reactions.
Comparative Data on Catalyst Performance in Suzuki Coupling of Chloropyrimidines:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 12 h | 75 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 90 | 16 h | 85 |
This table provides a general comparison for chloropyrimidines and highlights the influence of the catalytic system. Specific results for pyrrolo[2,3-d]pyrimidines may vary.[8]
Experimental Protocol to Minimize Dehalogenation in Suzuki Coupling:
-
To a reaction vessel, add the 4-halo-pyrrolo[2,3-d]pyrimidine (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and the ligand (if required).
-
Add the anhydrous solvent (e.g., 1,4-dioxane).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100°C) and monitor its progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Workflow for Troubleshooting Dehalogenation in Suzuki Coupling
References
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. srinichem.com [srinichem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying analogs of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound analogs.
Issue 1: Low or No Crystal Formation During Recrystallization
Question: My synthesized analog of this compound fails to crystallize from the chosen solvent system. What steps can I take to induce crystallization?
Answer: Failure to crystallize is a common challenge. The following steps can help induce crystal formation:
-
Solvent System Optimization: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
If the compound is too soluble, try a less polar solvent.
-
If the compound is insoluble, try a more polar solvent or a solvent mixture.
-
For analogs with ester functionalities, solvents like ethyl acetate or acetone, often in combination with a non-polar solvent like hexanes, can be effective.[1]
-
-
Induce Nucleation:
-
Seeding: Introduce a seed crystal of the pure compound into the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.
-
-
Concentration Adjustment: The solution might be too dilute. Slowly evaporate the solvent to increase the concentration until the solution becomes slightly turbid, then allow it to cool slowly.
-
Cooling Rate: Rapid cooling can lead to the formation of an oil or amorphous solid. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Purity of the Crude Product: Highly impure samples may inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove baseline impurities.
Issue 2: Oiling Out During Recrystallization
Question: My compound separates as an oil instead of crystals during recrystallization. How can I prevent this?
Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.
-
Lower the Cooling Temperature: Ensure the solution is cooled well below the compound's melting point.
-
Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.
-
Solvent Polarity: Oiling out can sometimes be resolved by using a more polar solvent system.
-
Gradual Supersaturation: Add a "poor" solvent (in which the compound is less soluble) dropwise to a solution of the compound in a "good" solvent at an elevated temperature until slight turbidity is observed. Then, allow it to cool slowly.
Issue 3: Poor Separation During Column Chromatography
Question: I am unable to achieve good separation of my target analog from impurities using flash column chromatography. What can I do to improve the separation?
Answer: Achieving good separation depends on the proper selection of the stationary and mobile phases.
-
Solvent System (Mobile Phase) Selection:
-
Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system. The ideal system should give your target compound a Retention Factor (Rf) of 0.2-0.4 and show good separation from impurities.[2]
-
Common solvent systems for pyrrolopyrimidine derivatives include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[2]
-
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent.[3]
-
Stationary Phase:
-
Standard silica gel is acidic and may cause degradation of acid-sensitive compounds. If your analog is acid-sensitive, consider using deactivated silica gel (by adding 1-3% triethylamine to the eluent) or an alternative stationary phase like alumina.[3]
-
-
Loading Technique:
-
For optimal separation, the sample should be loaded onto the column in a narrow band.
-
Dry Loading: If the compound has low solubility in the initial eluent, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[3] This is often superior to wet loading for achieving sharp bands.
-
Issue 4: Product Degradation on Silica Gel
Question: My this compound analog appears to be degrading on the silica gel column, leading to low recovery. How can I mitigate this?
Answer: The acidic nature of silica gel can lead to the degradation of certain compounds.
-
Deactivate the Silica: As mentioned previously, adding a small amount of a base like triethylamine (1-3%) to the mobile phase can neutralize the acidic sites on the silica gel.[3]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica like C18 (for reverse-phase chromatography) if your compound is sufficiently polar.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (hence "flash" chromatography).
-
Temperature: Perform the chromatography at room temperature unless the compound is known to be thermally unstable.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound analogs?
A1: The impurity profile largely depends on the synthetic route. However, some common impurities include:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Over-chlorination/Incomplete Chlorination: If the synthesis involves a chlorination step (e.g., using POCl₃), you might have di-chloro byproducts or the unchlorinated hydroxy-precursor.
-
Hydrolysis Products: The chloro group at the 4-position can be susceptible to hydrolysis, leading to the formation of the corresponding 4-hydroxy analog.
-
Solvent Adducts: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO) can be difficult to remove.
Q2: What is a good starting point for a recrystallization solvent for my analog?
A2: A good starting point is a solvent system that reflects the polarity of your analog. For this compound and its analogs, which contain an ester group, consider the following:
-
Single Solvents: Ethanol, isopropanol, ethyl acetate, or toluene.
-
Solvent Mixtures: Hexanes/ethyl acetate, hexanes/acetone, or ethanol/water.[1][4] It is always recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can often be removed by:
-
Activated Charcoal: Add a small amount of activated charcoal to a hot solution of your crude product, stir for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Recrystallization: Often, colored impurities have different solubility profiles and can be removed by one or two rounds of recrystallization.
-
Silica Gel Chromatography: Colored impurities that are more or less polar than your product can be effectively separated by column chromatography.
Q4: My purified analog shows low purity by HPLC. What are the likely reasons?
A4: If your product appears pure by TLC but shows low purity by HPLC, consider the following:
-
Co-eluting Impurities: An impurity may have a very similar Rf to your product on TLC but be resolved by the higher efficiency of HPLC. Try a different solvent system for your chromatography.
-
Compound Instability: The compound might be degrading in the HPLC mobile phase or on the column. This is particularly relevant for compounds that are sensitive to acid or base if the mobile phase is buffered.
-
UV Inactive Impurities: If the impurity does not have a UV chromophore, it will not be visible on a TLC plate visualized with a UV lamp. Try staining the TLC plate with a general stain like potassium permanganate to visualize all spots.
Data Presentation
Table 1: Common Purification Techniques and Recommended Starting Conditions
| Purification Technique | Application | Starting Solvent/System | Key Considerations |
| Recrystallization | Removal of small amounts of impurities from a solid product. | Ethanol, Ethyl Acetate/Hexanes, Toluene | Solvent selection is crucial; slow cooling promotes larger crystal growth. |
| Flash Column Chromatography | Separation of compounds with different polarities. | Gradient of Hexanes to Ethyl Acetate | Ideal for complex mixtures or when impurities have similar solubility to the product. Use TLC to determine the initial solvent system.[2] |
| Acid/Base Wash | Removal of acidic or basic impurities. | 1M HCl (for basic impurities), Saturated NaHCO₃ (for acidic impurities) | Ensure the target compound is stable under acidic/basic conditions. |
| Activated Charcoal Treatment | Removal of colored impurities. | The solvent used for recrystallization | Can reduce yield due to product adsorption. Use sparingly. |
Table 2: Troubleshooting Summary for Low Purity
| Observation | Potential Cause | Recommended Action |
| Extra spots on TLC | Incomplete reaction or side reactions | Optimize reaction conditions; purify by column chromatography. |
| Product "oils out" | Improper solvent choice or too rapid cooling | Use a different solvent system; allow for slow cooling. |
| Low recovery after chromatography | Product degradation on silica or irreversible adsorption | Deactivate silica with triethylamine; use a different stationary phase. |
| Pure by TLC, impure by HPLC | Co-eluting impurities or compound instability | Use a different chromatography solvent system; check stability in the HPLC mobile phase. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system that provides an Rf value of ~0.2-0.4 for the target compound and good separation from impurities.[2]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent (or a more polar solvent if necessary, followed by addition of silica for dry loading). Carefully apply the sample to the top of the silica bed.
-
Elution: Elute the column with the chosen solvent system. Apply positive pressure to achieve a steady and fast flow rate. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Mandatory Visualization
Caption: General workflow for the purification of solid organic compounds.
References
Overcoming low reactivity in Suzuki coupling of pyrrolo[2,3-d]pyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the pyrrolo[2,3-d]pyrimidine scaffold. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, particularly when facing challenges with low reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my Suzuki coupling of a chloro-pyrrolo[2,3-d]pyrimidine resulting in consistently low to no yield?
A1: Low or no product formation is a common challenge when working with chloro-pyrrolo[2,3-d]pyrimidines. These substrates are often less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1] Several factors could be contributing to this issue:
-
Insufficient Catalyst Activity: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to facilitate the coupling of less reactive heteroaryl chlorides.[1]
-
Catalyst Deactivation: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[2]
-
Ineffective Base: The chosen base may not be strong enough or sufficiently soluble to promote the crucial transmetalation step.[1]
-
Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy required for the C-Cl bond cleavage.[2]
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: Employ catalyst systems known for their high activity with heteroaryl chlorides. This includes using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, or considering N-heterocyclic carbene (NHC) ligands.[1]
-
Screen Different Bases: Experiment with stronger, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective in challenging couplings.[1]
-
Increase Reaction Temperature: Gradually increase the reaction temperature, typically in the range of 80-120 °C, to facilitate the oxidative addition step. Microwave irradiation can also be an effective method for increasing reaction rates.[1]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[3][4]
Q2: I'm observing significant formation of side products. What are they and how can I minimize them?
A2: The most common side reactions in Suzuki couplings of pyrrolo[2,3-d]pyrimidines are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water). This is a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[3][5]
-
Homocoupling: This side reaction leads to the formation of symmetrical biaryl products from the coupling of two molecules of the boronic acid or two molecules of the pyrrolo[2,3-d]pyrimidine halide. The presence of oxygen can promote the homocoupling of boronic acids.[3]
Troubleshooting Steps:
-
To Minimize Protodeboronation:
-
To Minimize Homocoupling:
-
Thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[3]
-
Use a direct Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) precatalyst that requires in-situ reduction, as the presence of Pd(II) can promote homocoupling.[6]
-
Q3: Does the protection of the pyrrole nitrogen (N-7) affect the reaction outcome?
A3: Yes, the protection of the N-7 position of the pyrrolo[2,3-d]pyrimidine can significantly influence the Suzuki coupling reaction.
-
Reactivity: In some cases, N-7 protection with groups like Boc (tert-butoxycarbonyl) can increase the reactivity of the system towards Suzuki coupling.[7]
-
Regioselectivity: For di-substituted pyrrolo[2,3-d]pyrimidines (e.g., 2,4-dichloro), N-7 protection can alter the regioselectivity of the coupling, sometimes leading to the formation of di-substituted products even when a single substitution is desired.[7]
-
Yield: Protected nucleosides of pyrrolo[2,3-d]pyrimidines have been reported to give higher yields in Suzuki couplings compared to their unprotected counterparts.[7]
Recommendation: If you are experiencing low reactivity with an unprotected pyrrolo[2,3-d]pyrimidine, consider protecting the N-7 position with a suitable protecting group (e.g., Boc, SEM). However, be aware that this may alter the regioselectivity of the reaction.
Data Presentation: Comparison of Catalyst Systems
The choice of catalyst and ligand is critical for a successful Suzuki coupling of chloro-pyrrolo[2,3-d]pyrimidines. The following table summarizes the performance of different palladium catalyst systems in the coupling of various chloropyrimidines, which can serve as a guide for your reaction optimization.
| Chloropyrimidine | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [8] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [8] |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~80-90 | [8] |
| 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 2 | 95 | [9] |
Experimental Protocols
Below are detailed, generalized methodologies for Suzuki-Miyaura coupling reactions involving chloro-pyrrolo[2,3-d]pyrimidines. These should be optimized for your specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This procedure is a starting point and may require optimization of the catalyst, ligand, base, and solvent system.
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the corresponding boronic acid or boronic ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. If an aqueous system is used, add the degassed water portion (e.g., a 4:1 dioxane/water mixture). The typical concentration is 0.1-0.5 M.[10]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.
-
Reaction Setup: To a microwave reactor tube, add the chloro-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the arylboronic acid (1.0-1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).[8]
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 2:1 1,4-dioxane/water). Purge the mixture with argon for 10 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).[8]
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Heat the reaction to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.
Diagram 3: Common Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Buchwald-Hartwig Amination for Hindered Primary Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of Buchwald-Hartwig amination reactions, with a specific focus on challenging hindered primary amine substrates.
Troubleshooting Guide
This section addresses common issues encountered during the Buchwald-Hartwig amination of hindered primary amines, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is yielding little to no desired product. What are the primary factors to investigate?
A: Low yields in Buchwald-Hartwig aminations involving hindered primary amines can arise from several factors. A systematic investigation of the following parameters is recommended:
-
Catalyst System (Palladium Precursor & Ligand): The choice of the palladium source and, most critically, the phosphine ligand is paramount for successful coupling with sterically demanding amines.[1][2]
-
Ligand Selection: Bulky, electron-rich biarylphosphine ligands are often necessary to promote the catalytic cycle effectively.[1][3] For hindered primary amines, ligands specifically designed to accommodate steric bulk and facilitate reductive elimination are often required. Consider ligands like BrettPhos, or custom-developed ligands based on mechanistic studies.[3][4][5][6]
-
Precatalysts: Utilizing a well-defined palladium precatalyst is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2][7] Precatalysts can lead to cleaner reactions and more consistent results.[7]
-
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome.[8][9]
-
Strength and Solubility: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[8][9] The solubility of the base in the reaction solvent is also a crucial factor to consider.[10]
-
Substrate Compatibility: Ensure the chosen base is compatible with the functional groups present in your starting materials. For instance, ester and nitro groups may be incompatible with strong bases like KOtBu.[5]
-
-
Solvent: The reaction solvent must be anhydrous and deoxygenated.
-
Reaction Temperature: Elevated temperatures (typically 80-120 °C) are often required, especially for less reactive aryl chlorides.[4][9] However, excessively high temperatures can lead to catalyst decomposition or side product formation.[7]
-
Reaction Purity: Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Significant Side Product Formation
Q: I am observing significant formation of side products, such as hydrodehalogenation of my aryl halide. How can I minimize this?
A: Side product formation is a common challenge. Here are some strategies to mitigate it:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can compete with the desired amination.
-
Ligand Choice: The appropriate choice of a bulky phosphine ligand can minimize reductive dehalogenation.[8]
-
Reaction Conditions: Lowering the reaction temperature or screening different bases may reduce the rate of this side reaction.
-
-
Diarylation: To avoid the formation of diarylated amine products, a slight excess of the primary amine can be used. The steric hindrance of the primary amine itself often disfavors a second arylation.
-
Competitive O-Arylation: If your substrate contains unprotected hydroxyl groups (e.g., phenols), competitive O-arylation can occur. Protection of the hydroxyl group may be necessary.[7]
Issue 3: Reaction Stalls Before Completion
Q: My reaction starts but does not proceed to completion. What could be the cause?
A: A stalled reaction can indicate catalyst deactivation or inhibition.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or high temperatures. Ensure all components are pure and consider if the reaction temperature is too high.
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst.
-
Iodide Inhibition: When using aryl iodides, the generated iodide anion can have an inhibitory effect on the catalyst.[5][10] Using toluene as a solvent can be beneficial due to the poor solubility of the iodide salt.[5]
-
Insolubility: Poor solubility of any of the reaction components can lead to a stalled reaction.[10] Ensure adequate stirring and consider a solvent system where all components are sufficiently soluble at the reaction temperature.[10]
Frequently Asked Questions (FAQs)
Q1: Which type of phosphine ligand is generally best for the amination of hindered primary amines?
A1: There is no single "best" ligand for all substrates. However, for hindered primary amines, bulky and electron-rich biaryl monophosphine ligands are generally the most effective.[1] Ligands such as BrettPhos have shown broad applicability for coupling primary amines.[3][5] The development of specialized ligands, guided by kinetic analysis, has led to catalyst systems that are highly active for the coupling of α,α,α-trisubstituted primary amines with a variety of (hetero)aryl halides.[3][4][6] It is often necessary to screen a small library of ligands to identify the optimal one for a specific substrate combination.
Q2: What is the recommended stoichiometry of reagents?
A2: Typically, the aryl halide is the limiting reagent. A slight excess of the amine (e.g., 1.1 to 1.5 equivalents) and the base (e.g., 1.2 to 2.0 equivalents) is commonly used. The palladium precatalyst loading is usually in the range of 0.5 to 2 mol%.[6]
Q3: How critical is the purity of reagents and the reaction atmosphere?
A3: Extremely critical. The palladium catalyst is sensitive to oxygen and moisture. All solvents and liquid reagents should be thoroughly degassed and dried. Solid reagents should be dried in a vacuum oven. The reaction should be set up and run under a dry, inert atmosphere such as argon or nitrogen.
Q4: Can aryl chlorides be used as coupling partners?
A4: Yes, but they are generally less reactive than aryl bromides or iodides and often require more forcing conditions, such as higher temperatures and more specialized, electron-rich, and sterically hindered ligands.[7][9] The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[4][6]
Q5: What are the typical reaction temperatures and times?
A5: Reaction temperatures typically range from room temperature to over 100°C, with many reactions involving hindered substrates requiring heating between 80°C and 120°C.[4][9] Reaction times can vary from a few hours to 24 hours or more, depending on the reactivity of the substrates and the efficiency of the catalyst system. Monitoring the reaction by TLC, GC, or LC-MS is recommended to determine the optimal reaction time.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Buchwald-Hartwig amination of hindered primary amines from cited literature.
Table 1: Ligand Screen for the Coupling of a Hindered Primary Amine
| Entry | Ligand | Precatalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L4 | 2 | 70 | < 0.5 | >98 |
| 2 | L6 | 2 | 70 | < 0.5 | >98 |
| 3 | L7 | 2 | 70 | < 0.5 | >98 |
Reaction conditions: Aryl halide (1 mmol), amine (1.2 mmol), NaOt-Bu (1.2 mmol), 1,4-dioxane (1 mL). Data adapted from literature.[3][4]
Table 2: Substrate Scope using Precatalyst P4
| Entry | Aryl Halide | Amine | Precatalyst P4 (mol %) | Temperature (°C) | Yield (%) |
| 1 | 4-chlorotoluene | Hindered Amine 1 | 2 | 120 | 92 |
| 2 | 4-bromotoluene | Hindered Amine 1 | 1 | 80 | 95 |
| 3 | 2-chloropyridine | Hindered Amine 2 | 2 | 100 | 85 |
Reaction conditions: Aryl halide (1 mmol), amine (1.2 mmol), NaOt-Bu (1.2 mmol), 1,4-dioxane (1 mL). Data adapted from literature.[4]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Hindered Primary Amine:
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (0.01-0.02 mmol, 1-2 mol%), and the phosphine ligand (if not using a precatalyst with the ligand incorporated).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with a dry, inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the hindered primary amine (1.2 mmol, 1.2 equiv), the base (e.g., NaOtBu, 1.2 mmol, 1.2 equiv), and the anhydrous, degassed solvent (e.g., 1,4-dioxane, 1 mL).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired arylated amine.
Visualizations
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Navigating N-H Protection in Pyrrolo[2,3-d]pyrimidine Chemistry: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents. However, the acidic N-H proton of the pyrrole ring often complicates synthetic routes, necessitating the use of protecting groups. The introduction and subsequent removal of these groups can be fraught with challenges, leading to diminished yields, side product formation, and project delays. This technical support center provides a comprehensive guide to troubleshooting common N-H protection and deprotection issues in pyrrolo[2,3-d]pyrimidine chemistry.
Frequently Asked Questions (FAQs)
Q1: Which N-H protecting group is best for my pyrrolo[2,3-d]pyrimidine synthesis?
A: The choice of protecting group is highly dependent on the overall synthetic strategy, particularly the stability required for subsequent reaction conditions and the orthogonality needed for selective deprotection. The most commonly employed protecting groups for the pyrrolo[2,3-d]pyrimidine N-H are 2-(trimethylsilyl)ethoxymethyl (SEM), tert-butyloxycarbonyl (Boc), and p-toluenesulfonyl (Tosyl).
-
SEM (2-(trimethylsilyl)ethoxymethyl): Generally stable to a wide range of reaction conditions, including Suzuki and Buchwald-Hartwig couplings. It is typically removed under acidic conditions (e.g., TFA) followed by a basic workup, or with fluoride sources like TBAF.
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions (e.g., TFA, HCl). However, its lability can be a drawback in multi-step syntheses involving acidic reagents.
-
Tosyl (p-toluenesulfonyl): A robust protecting group, stable to many synthetic transformations. Deprotection often requires strong reducing conditions (e.g., Mg/MeOH) or harsh basic conditions.
Q2: My N-H protection reaction is incomplete. What can I do?
A: Incomplete protection is a common issue. Here are a few troubleshooting steps:
-
Ensure anhydrous conditions: Water can consume the base and the protecting group reagent.
-
Increase the equivalents of base and/or protecting group reagent: Stoichiometry is crucial. A slight excess of the protecting group reagent and a sufficient amount of a strong, non-nucleophilic base (e.g., NaH) are often necessary.
-
Optimize the reaction temperature: While many protection reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.
-
Check the purity of your starting material: Impurities can interfere with the reaction.
Q3: I am observing unexpected side products during deprotection. What is happening?
A: Side product formation during deprotection can arise from various factors. For instance, in the deprotection of SEM groups with strong acids like TFA, the liberated formaldehyde can lead to the formation of eight-membered ring side products. To mitigate this, careful control of reaction time and temperature is essential. In some cases, using a milder deprotection method may be necessary.
Q4: My deprotection reaction is not going to completion. How can I improve the yield?
A: Incomplete deprotection can be frustrating. Consider the following:
-
Increase the reaction time and/or temperature: Some protecting groups, like tosyl, require forcing conditions for removal.
-
Use a different deprotection reagent or method: If one method is proving ineffective, an alternative approach may be necessary. For example, if acidic cleavage of a Boc group is sluggish, consider thermal deprotection.
-
Ensure the reagent is active: Deprotection reagents can degrade over time. Use fresh or properly stored reagents.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield During SEM Deprotection with TFA
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the deprotected product, with a complex mixture of byproducts observed by TLC or LC-MS. | Formation of an eight-membered ring side product due to the release of formaldehyde during the reaction.[1] | 1. Optimize Reaction Time and Temperature: Reduce the reaction time and maintain a lower temperature (e.g., room temperature instead of 50°C) to minimize side product formation.[1] 2. Two-Step Deprotection: First, treat with TFA to form the intermediate, then use a basic workup (e.g., saturated NaHCO3 solution) to facilitate the final deprotection.[1] |
| Incomplete deprotection, with a significant amount of starting material remaining. | Insufficient TFA or reaction time. | 1. Increase Equivalents of TFA: Use a larger excess of TFA. 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed. |
Issue 2: Difficulty with Boc Deprotection in the Presence of Acid-Sensitive Groups
| Symptom | Possible Cause | Suggested Solution |
| Cleavage of other acid-labile groups in the molecule along with the Boc group. | The acidic conditions required for Boc deprotection are not compatible with other functional groups. | 1. Use Milder Acidic Conditions: Try using a weaker acid or a lower concentration of a strong acid (e.g., 4M HCl in dioxane at 0°C). 2. Alternative Deprotection Methods: Consider non-acidic methods such as thermal deprotection or using reagents like TMS-I in DCM with a solid bicarbonate base for a neutral pH deprotection. |
| Incomplete Boc deprotection. | Insufficient acid or reaction time, or steric hindrance around the Boc group. | 1. Increase Acid Concentration or Reaction Time: Carefully increase the concentration of the acid or the duration of the reaction while monitoring for side product formation. 2. Elevate Temperature: Gentle heating can sometimes facilitate the removal of sterically hindered Boc groups. |
Issue 3: Challenges with Tosyl Group Removal
| Symptom | Possible Cause | Suggested Solution |
| The tosyl group is resistant to deprotection under standard conditions. | The tosyl group is very stable and requires strong reducing or harsh basic conditions for cleavage. | 1. Use Stronger Reducing Agents: Employ reagents like magnesium in methanol (Mg/MeOH) or sodium naphthalenide.[2] 2. Optimize Reaction Conditions: For Mg/MeOH, ensure the magnesium is activated and the methanol is anhydrous. For other methods, carefully follow established protocols. |
| Decomposition of the starting material or product under the harsh deprotection conditions. | The substrate is not stable to the strong reducing or basic conditions required for tosyl removal. | 1. Choose a Milder Protecting Group: If possible, redesign the synthesis to use a more labile protecting group like Boc or SEM. 2. Screen Different Deprotection Methods: Test a variety of deprotection conditions on a small scale to find one that is effective for tosyl removal without degrading the rest of the molecule. |
Data Presentation: Comparison of N-H Protecting Groups
The following table summarizes typical conditions and reported yields for the protection and deprotection of the N-H of the pyrrolo[2,3-d]pyrimidine core. Please note that optimal conditions and yields can vary depending on the specific substrate and other functional groups present.
| Protecting Group | Protection Conditions | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield |
| SEM | SEMCl, NaH, DMF, 0°C to rt | Good | 1. TFA, DCM, 50°C 2. NaHCO3 (aq), THF, rt[3] | Good (can be variable)[1] |
| Boc | Boc2O, DMAP, THF, rt | High | TFA, DCM, rt[4] | High |
| Tosyl | TsCl, K2CO3, CH2Cl2/H2O, rt[5] | Not specified | Mg, MeOH, reflux | 20-45% (over two steps)[6] |
Experimental Protocols
SEM Protection of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF at 0°C, add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Boc Protection of 4-amino-7H-pyrrolo[2,3-d]pyrimidine
Procedure:
-
Dissolve 4-amino-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as THF or DCM.
-
Add di-tert-butyl dicarbonate (Boc2O, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Tosyl Protection of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Procedure:
-
A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, dichloromethane, tetrabutylammonium chloride, tosyl chloride, potassium carbonate, and water is stirred efficiently at room temperature until the reaction is complete.[5]
-
The phases are separated, and the organic phase is washed with water.[5]
-
The organic solvent is removed by distillation to yield the tosyl-protected product.[5]
SEM Deprotection
Procedure:
-
To the SEM-protected pyrrolo[2,3-d]pyrimidine derivative, add a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 5:1 v/v).[3]
-
Stir the mixture at 50°C for 2 hours.[3]
-
Concentrate the reaction mixture in vacuo.[3]
-
Take up the residue in tetrahydrofuran (THF) and add a 25% aqueous solution of NaHCO3.[3]
-
Stir the mixture at room temperature overnight.[3]
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify as needed.
Boc Deprotection with TFA
Procedure:
-
Dissolve the Boc-protected pyrrolo[2,3-d]pyrimidine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO3 and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected product.[8]
Reductive Deprotection of Tosyl Group with Mg/MeOH
Procedure:
-
To a solution of the tosyl-protected pyrrolo[2,3-d]pyrimidine in anhydrous methanol, add magnesium turnings (a large excess, e.g., 10-20 equivalents).
-
Heat the mixture to reflux. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove any remaining magnesium.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product as necessary.
Visualizing Workflows and Relationships
The following diagrams illustrate key decision-making processes and workflows in managing N-H protection and deprotection.
Figure 1: Decision tree for selecting an appropriate N-H protecting group.
Figure 2: General troubleshooting workflow for deprotection reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20170233397A1 - Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agroipm.cn [agroipm.cn]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of the Pyrrolo[2,3-d]pyrimidine Core
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in managing the regioselectivity of functionalization reactions on the pyrrolo[2,3-d]pyrimidine (7-deazapurine) core.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for electrophilic substitution on the pyrrolo[2,3-d]pyrimidine core, and what factors govern the regioselectivity?
A1: The most common sites for electrophilic substitution on the pyrrolo[2,3-d]pyrimidine core are C5 and C6 of the pyrrole ring, and N7 of the pyrrole ring. The regioselectivity is governed by a combination of factors including:
-
Electronic Effects: The pyrrole ring is electron-rich and thus prone to electrophilic attack. The pyrimidine ring is electron-deficient.
-
Steric Hindrance: Bulky substituents on the pyrimidine or pyrrole ring can direct incoming electrophiles to less hindered positions.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the position of substitution.
-
Protecting Groups: The use of protecting groups, particularly at the N7 position, can block certain sites and direct functionalization to other positions.
Q2: How can I selectively achieve N7-alkylation over N1-alkylation?
A2: Selective N7-alkylation is a common challenge. Generally, the N7 position is more sterically accessible and often favored under kinetic control. To favor N7-alkylation:
-
Choice of Base and Solvent: Using a milder base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at or below room temperature often favors N7-alkylation. Stronger bases (e.g., NaH) can lead to a mixture of isomers.
-
Nature of the Alkylating Agent: Less reactive alkylating agents may show higher selectivity for the N7 position.
-
Protecting Groups: While seemingly counterintuitive, certain protecting groups on the pyrimidine ring can influence the electronic distribution and favor N7 substitution.
Q3: What are the key challenges in achieving regioselective C-halogenation?
A3: The primary challenge is controlling the site of halogenation, as multiple positions on the electron-rich pyrrole ring can be reactive. Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can sometimes lead to a mixture of products or polysubstitution. Achieving selectivity often requires specific strategies like activating the desired position or using directing groups.
Troubleshooting Guides
N-Alkylation
| Problem | Possible Cause | Troubleshooting Solution |
| Low to no yield of N-alkylated product. | 1. Incomplete deprotonation of the pyrrole nitrogen. 2. Deactivation of the alkylating agent. 3. Suboptimal reaction temperature. | 1. Use a stronger base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). Ensure anhydrous conditions. 2. Use a fresh bottle of the alkylating agent. Alkyl iodides are generally more reactive than bromides or chlorides. 3. Gently heat the reaction mixture, but monitor for side product formation. |
| Formation of a mixture of N7 and N1 isomers. | 1. The reaction conditions favor thermodynamic equilibrium. 2. The chosen base is too strong, leading to deprotonation at both nitrogens. | 1. Lower the reaction temperature and use a shorter reaction time to favor the kinetically controlled N7 product. 2. Switch to a milder base such as K₂CO₃ or Cs₂CO₃. |
| Product is an oil and difficult to purify. | 1. Residual high-boiling solvent (e.g., DMF). 2. Presence of impurities. | 1. After extraction, wash the organic layer multiple times with water or brine to remove residual solvent. 2. Purify the crude product using column chromatography. |
C-Halogenation
| Problem | Possible Cause | Troubleshooting Solution |
| Polysubstitution or a mixture of regioisomers. | 1. The pyrrole ring is too activated. 2. The halogenating agent is too reactive. | 1. Use a less reactive halogenating agent (e.g., NBS instead of Br₂). 2. Perform the reaction at a lower temperature (e.g., 0 °C or below). 3. Consider using a protecting group on the pyrrole nitrogen to modulate reactivity. |
| No reaction or very low conversion. | 1. The pyrrolo[2,3-d]pyrimidine core is deactivated by electron-withdrawing groups. 2. Insufficiently reactive halogenating agent. | 1. Use a more reactive halogenating agent or add a Lewis acid catalyst to increase electrophilicity. 2. Increase the reaction temperature, while monitoring for side reactions. |
Glycosylation
| Problem | Possible Cause | Troubleshooting Solution |
| Formation of a mixture of N7 and N1 glycosylated products. | 1. The electronic and steric factors do not strongly favor one isomer. 2. Reaction conditions allow for equilibration. | 1. Modify the protecting groups on the sugar or the pyrrolo[2,3-d]pyrimidine to sterically hinder one of the nitrogen atoms. 2. Optimize the Lewis acid and solvent system. For example, using TMSOTf in acetonitrile can lead to different isomer ratios than in 1,2-dichloroethane. |
| Low yield of the desired nucleoside. | 1. The nucleobase is weakly reactive. 2. Decomposition of the sugar donor or the product. | 1. Ensure complete silylation of the nucleobase prior to coupling. 2. Use a stronger Lewis acid, but be mindful of potential side reactions. 3. Run the reaction under strictly anhydrous conditions. |
Data Presentation
Table 1: Regioselectivity in the N-Alkylation of 4-Chloropyrrolo[2,3-d]pyrimidine
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | N7:N1 Ratio | Total Yield (%) |
| CH₃I | K₂CO₃ | DMF | RT | 12 | >95:5 | 85 |
| CH₃I | NaH | THF | 0 to RT | 6 | 70:30 | 78 |
| BnBr | K₂CO₃ | DMF | RT | 24 | >95:5 | 92 |
| BnBr | NaH | THF | 0 to RT | 8 | 65:35 | 80 |
Note: Data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary.
Table 2: Regioselectivity in the Halogenation of 7H-Pyrrolo[2,3-d]pyrimidine
| Halogenating Agent | Solvent | Temperature (°C) | Major Product(s) | Yield (%) |
| NBS (1.1 eq) | DMF | 0 | 5-Bromo | 85 |
| NBS (2.2 eq) | DMF | RT | 5,6-Dibromo | 70 |
| NCS (1.1 eq) | CH₂Cl₂ | RT | 5-Chloro | 75 |
| I₂ / HIO₃ | EtOH/H₂O | 60 | 5-Iodo | 80 |
Note: Data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Regioselective N7-Alkylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Objective: To achieve selective alkylation at the N7 position.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N7-alkylated product.
Protocol 2: Regioselective C5-Bromination of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Objective: To achieve selective bromination at the C5 position.
Materials:
-
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (SEM-protected 7-deazapurine)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the SEM-protected 7-deazapurine (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.1 eq) portion-wise to the cooled solution, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography.
Mandatory Visualization
Caption: Logical relationships in the regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core.
Caption: A general troubleshooting workflow for addressing issues of low regioselectivity.
Troubleshooting palladium catalyst deactivation in C-N coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to palladium catalyst deactivation in C-N coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guidance is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My C-N coupling reaction is sluggish or has stalled. What are the common causes of catalyst deactivation?
Answer: Palladium catalyst deactivation in C-N coupling reactions can stem from several factors. Identifying the root cause is crucial for effective troubleshooting. Common deactivation pathways include:
-
Ligand Dissociation/Displacement: The phosphine ligand can be displaced by the amine or N-heteroaromatic substrates, leading to the formation of catalytically inactive or dormant palladium complexes.[1] This is particularly prevalent with sterically hindered or electron-rich amines and certain heterocycles.
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or form stable, off-cycle complexes. For instance, in the presence of excess cyanide ions, inactive complexes like [(CN)₄Pd]²⁻ can form.[2][3] Moisture can also be detrimental, leading to the formation of palladium hydroxo complexes or catalyst decomposition.[2][4][5][6]
-
Palladium Agglomeration (Palladium Black): The highly active, soluble palladium species can agglomerate into larger, inactive palladium black particles. This is often exacerbated by high temperatures, low ligand-to-metal ratios, or the presence of impurities.
-
Product Inhibition: The desired C-N coupled product, especially if it contains coordinating groups like bipyridines, can bind strongly to the palladium center and inhibit the catalytic cycle.[7]
-
Ligand Degradation: Under harsh reaction conditions (e.g., high temperatures, strong bases), the phosphine ligands themselves can degrade, leading to loss of catalyst activity.[8]
-
Substrate or Base-Mediated Decomposition: Certain sensitive substrates, such as some five-membered heteroarenes, can decompose in the presence of strong bases, and the decomposition products can lead to catalyst deactivation.[9]
Q2: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?
Answer: The black precipitate is likely palladium black, an aggregated, inactive form of palladium. Its formation signals significant catalyst deactivation. To prevent this:
-
Optimize Ligand-to-Palladium Ratio: Ensure an adequate excess of the phosphine ligand is present to stabilize the Pd(0) species and prevent aggregation. A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point, but optimization may be required.[4]
-
Lower the Reaction Temperature: High temperatures can accelerate the agglomeration of palladium. If possible, lower the reaction temperature and extend the reaction time.
-
Use Precatalysts: Modern palladium precatalysts are often more stable and less prone to forming palladium black as they generate the active Pd(0) species in a more controlled manner.
-
Ensure Inert Atmosphere: Oxygen can promote the formation of palladium oxides and subsequent decomposition to palladium black. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).
Q3: My reaction with a five-membered N-heterocyclic halide is not working well. What could be the issue?
Answer: Five-membered N-heterocycles can be challenging substrates for several reasons:
-
Strong Coordination to Palladium: The heteroatoms in the ring can coordinate strongly to the palladium center, displacing the phosphine ligand and deactivating the catalyst.[9]
-
Base Sensitivity: These heterocycles can be sensitive to strong bases, leading to substrate decomposition and subsequent catalyst poisoning.[9]
Troubleshooting Steps:
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands, such as GPhos, which have been shown to resist deactivation by coordinating substrates.[1][9]
-
Base Selection: Use a milder base, such as sodium tert-butoxide (NaOtBu) or sodium 2,2,2-trifluoroethoxide (NaOTMS), to minimize substrate decomposition.[1][9]
-
Lower Temperature: Running the reaction at a lower temperature can also help to mitigate substrate decomposition.
Q4: Can the choice of base affect catalyst stability and activity?
Answer: Absolutely. The base plays a critical role beyond just deprotonating the amine.
-
Base Strength: While strong bases like sodium tert-butoxide are common, they can cause the degradation of sensitive functional groups on your substrates, leading to byproducts that can poison the catalyst.[9][10] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, although this may require higher reaction temperatures.
-
Solubility: The use of soluble organic bases can sometimes offer advantages over heterogeneous inorganic bases, but their nucleophilicity relative to the amine substrate can influence the reaction's resting state and rate-limiting step.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to catalyst performance and reaction conditions.
Table 1: Effect of Ligand on Catalyst Performance in C-N Coupling
| Ligand | Substrates | Base | Temperature (°C) | Yield (%) | Reference |
| GPhos | Primary amines and aryl halides | NaOtBu | Room Temp | High | [1] |
| BrettPhos-like | Primary amines and aryl halides | NaOtBu | Elevated Temp | Moderate | [1] |
| KPhos | Aryl chlorides/bromides and aq. NH₃ | Hydroxide | 100 | High | [4][5][6] |
Table 2: Influence of Base on the Amination of Base-Sensitive Heteroaryl Halides
| Base | Substrate | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Notes | Reference |
| NaOTMS | 4-bromothiazole | THF | 50 | >95 | Minimal substrate decomposition | [9] |
| NaOtBu | 4-bromothiazole | THF | 50 | ~60 | Significant substrate decomposition | [9] |
| K₂CO₃ | 4-bromothiazole | THF | 50 | ~20 | Low conversion | [9] |
Experimental Protocols
Protocol 1: Characterization of Deactivated Catalyst using X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the oxidation state of palladium in a fresh versus a spent catalyst.
Methodology:
-
Sample Preparation:
-
Fresh Catalyst: A small amount of the fresh palladium catalyst is mounted on a sample holder using conductive carbon tape.
-
Spent Catalyst: The spent catalyst is recovered from the reaction mixture by filtration, washed with a suitable solvent (e.g., THF, methanol) to remove residual reactants and products, and dried under vacuum.[12] The dried catalyst is then mounted on a sample holder.
-
-
XPS Analysis:
-
The samples are introduced into the ultra-high vacuum chamber of the XPS instrument.
-
A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.
-
Survey scans are first acquired to identify the elements present on the surface.
-
High-resolution scans of the Pd 3d region are then acquired to determine the oxidation states of palladium.[13] The binding energies for Pd(0) and Pd(II) are distinct and can be used to quantify the relative amounts of each species.
-
-
Data Analysis:
-
The high-resolution Pd 3d spectra are deconvoluted using appropriate software to fit peaks corresponding to different palladium species (e.g., Pd(0), Pd(II) oxides/hydroxides).
-
The relative peak areas are used to determine the proportion of each oxidation state.
-
Visualizing Deactivation Pathways and Troubleshooting
Diagram 1: Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow for troubleshooting palladium catalyst deactivation.
Diagram 2: Key Mechanisms of Palladium Catalyst Deactivation
Caption: Common pathways leading to the deactivation of palladium catalysts.
References
- 1. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: HPLC Purification of Polar Pyrrolo[2,3-d]pyrimidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of polar pyrrolo[2,3-d]pyrimidine compounds. These resources are intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of polar pyrrolo[2,3-d]pyrimidine compounds.
1. Poor Peak Shape
Poor peak shape, including tailing, fronting, splitting, and broad peaks, can compromise the accuracy and reproducibility of your purification.[1][2]
Issue: Peak Tailing
-
Question: My peaks are tailing. What are the common causes and how can I fix it?
-
Answer: Peak tailing is often observed for basic compounds like many pyrrolo[2,3-d]pyrimidines due to interactions with residual silanol groups on the silica-based stationary phase.[1][3] Here are several strategies to mitigate tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with your compound.[4] Conversely, for a basic analyte, working at a pH at least 2 units below its pKa will ensure it is fully protonated and less likely to interact with silanols.[3]
-
Increase Buffer Strength: A higher buffer concentration can help maintain a consistent pH and mask residual silanol activity.[4]
-
Use a Different Column: Consider using a column with a less acidic silica or a polar-embedded or end-capped column to shield the analyte from silanol interactions.[1]
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[3] Try reducing the injection volume or sample concentration.[5]
-
Issue: Peak Fronting
-
Question: My peaks are fronting. What could be the cause?
-
Answer: Peak fronting is less common than tailing but can occur due to:
-
Column Overload: Similar to tailing, injecting too much sample can lead to fronting.[6]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.[7] It is always best to dissolve your sample in the initial mobile phase if possible.[6]
-
Low Column Temperature: In some cases, increasing the column temperature can improve peak shape.[8]
-
Issue: Split Peaks
-
Question: Why are my peaks splitting?
-
Answer: Split peaks can be caused by several factors:
-
Partially Blocked Frit: The inlet frit of the column can become clogged with particulate matter from the sample or mobile phase.[7]
-
Column Void: A void may have formed at the head of the column.[7]
-
Sample Solvent Effects: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.[3]
-
Co-elution: Two closely eluting compounds can appear as a split peak.
-
Issue: Broad Peaks
-
Question: My peaks are very broad, leading to poor resolution. How can I sharpen them?
-
Answer: Broad peaks can be caused by a variety of issues:
-
High Flow Rate: A flow rate that is too high can lead to peak broadening.[8]
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.
-
Column Degradation: An old or poorly maintained column will lose efficiency and produce broader peaks.
-
Inappropriate Mobile Phase: The mobile phase composition can significantly impact peak shape.[8]
-
A troubleshooting decision tree for poor peak shape is provided below:
Caption: Troubleshooting decision tree for common HPLC peak shape problems.
2. Poor Retention in Reversed-Phase HPLC
-
Question: My polar pyrrolo[2,3-d]pyrimidine compound is eluting in the void volume in my reversed-phase HPLC method. How can I increase its retention?
-
Answer: This is a common challenge with highly polar compounds in reversed-phase chromatography.[7] Here are some strategies to improve retention:
-
Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[7]
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.[7]
-
Adjust the Mobile Phase pH: For ionizable pyrrolo[2,3-d]pyrimidines, adjusting the pH to suppress ionization can increase hydrophobicity and therefore retention.[7]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds that are not well-retained in reversed-phase HPLC.[9][10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for purifying polar pyrrolo[2,3-d]pyrimidine compounds?
A1: The choice of technique depends on the specific properties of your compound.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[7] HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[10][11]
-
Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized for moderately polar pyrrolo[2,3-d]pyrimidines by using polar-endcapped columns or specific ion-pairing agents to enhance retention.[7]
-
Normal-Phase Chromatography (NPC): This can also be a suitable option, especially for less polar pyrrolo[2,3-d]pyrimidine derivatives.[12]
Q2: How do I choose between HILIC and Reversed-Phase HPLC?
A2: A general workflow for selecting the appropriate chromatography mode is presented below:
Caption: Workflow for selecting between Reversed-Phase and HILIC for polar compounds.
Q3: What are typical starting conditions for HILIC purification of polar pyrrolo[2,3-d]pyrimidines?
A3: Good starting conditions for a HILIC method would be:
-
Column: A HILIC column with an amide, amino, or zwitterionic stationary phase.
-
Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the percentage of the aqueous mobile phase.
-
Flow Rate: Typically 0.5-1.5 mL/min for a standard analytical column.
-
Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
Q4: Can I use methanol instead of acetonitrile in HILIC?
A4: While acetonitrile is the most common organic solvent in HILIC, methanol can also be used. However, methanol is a more polar and stronger solvent in HILIC, so it will generally result in less retention compared to acetonitrile.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Moderately Polar Pyrrolo[2,3-d]pyrimidines
| Parameter | Recommendation |
| Column | C18 polar-endcapped or polar-embedded, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid or 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Formic acid or 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 5-20 µL |
| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) |
Protocol 2: General HILIC Method for Highly Polar Pyrrolo[2,3-d]pyrimidines
| Parameter | Recommendation |
| Column | HILIC (Amide or Zwitterionic phase), 3-5 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at an appropriate wavelength or Mass Spectrometry (MS) |
| Injection Volume | 2-10 µL |
| Sample Preparation | Dissolve sample in a high percentage of acetonitrile (e.g., 90%) |
Data Presentation
Table 1: Comparison of HPLC Parameters for Different Polarity Pyrrolo[2,3-d]pyrimidines
| Feature | Moderately Polar Compound (Reversed-Phase) | Highly Polar Compound (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Amide, Zwitterionic) |
| Mobile Phase (Strong Solvent) | High % Organic (e.g., Acetonitrile) | High % Aqueous |
| Mobile Phase (Weak Solvent) | High % Aqueous | High % Organic (e.g., Acetonitrile) |
| Typical Gradient | Increasing Organic Content | Increasing Aqueous Content |
| Retention Mechanism | Hydrophobic Interactions | Partitioning into a water-enriched layer on the stationary phase |
Table 2: Common Mobile Phase Additives and Their Functions
| Additive | Typical Concentration | Primary Function |
| Formic Acid | 0.05 - 0.1% | Acidic modifier, improves peak shape for bases, good for MS |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent, improves peak shape, can suppress MS signal |
| Ammonium Formate | 5 - 20 mM | Buffer for controlling pH, volatile and MS-compatible |
| Ammonium Acetate | 5 - 20 mM | Buffer for controlling pH, volatile and MS-compatible |
| Triethylamine (TEA) | 0.1 - 0.5% | Competing base to reduce peak tailing from silanol interactions |
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. silicycle.com [silicycle.com]
- 4. hplc.eu [hplc.eu]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 10. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jordilabs.com [jordilabs.com]
Strategies to minimize by-product formation in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to help minimize by-product formation during the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the manufacturing of various active pharmaceutical ingredients.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, particularly in the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol using phosphorus oxychloride (POCl₃).
Question 1: My reaction is sluggish or incomplete, and I observe a significant amount of starting material (7H-pyrrolo[2,3-d]pyrimidin-4-ol) in my crude product. What could be the cause?
Answer:
Incomplete chlorination is a frequent issue and can be attributed to several factors:
-
Insufficient Chlorinating Agent: The stoichiometry of POCl₃ is critical. While it can act as both a reagent and a solvent, using too little may result in an incomplete reaction. Some procedures call for a large excess of POCl₃, while others utilize co-solvents like toluene.
-
Inadequate Temperature or Reaction Time: The chlorination of the hydroxypyrimidine is a thermally driven process. Ensure your reaction is heated to a sufficient temperature (typically refluxing POCl₃, around 105-110°C, or at lower temperatures like 50-100°C for extended periods as described in some patents) and for an adequate duration (ranging from 2 to 10 hours).[1]
-
Presence of Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and hinder the desired reaction. Ensure all materials and equipment are rigorously dried before use.
-
Inefficient HCl Removal: The reaction generates hydrogen chloride (HCl), which can establish an equilibrium that slows down the reaction. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can scavenge the HCl and drive the reaction to completion.[2]
Question 2: My final product is contaminated with the starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, even after a seemingly complete reaction. Why is this happening?
Answer:
This is likely due to the hydrolysis of the product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, back to the starting material during the workup procedure. The 4-chloro group is susceptible to nucleophilic substitution, especially by water, under either acidic or basic conditions.
-
Workup Conditions: Quenching the reaction mixture with ice water is a common procedure, but it must be done carefully.[1] The temperature should be kept low (0-10°C) to minimize hydrolysis.
-
pH Control: During workup, the pH is often adjusted to be alkaline (pH 8-10) to precipitate the product and neutralize acidic by-products.[1] However, prolonged exposure to highly basic conditions, especially at elevated temperatures, can accelerate hydrolysis. It is crucial to perform the neutralization and filtration steps expeditiously at low temperatures.
Question 3: I've identified a by-product with a higher molecular weight by mass spectrometry, potentially a dichlorinated species. How can this be formed and how can I avoid it?
Answer:
The formation of a dichlorinated by-product, likely 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is a known possibility. While the 4-position is more reactive, harsh reaction conditions can lead to chlorination at the 2-position of the pyrimidine ring as well.
-
Reaction Conditions: Overly aggressive conditions, such as excessively high temperatures or prolonged reaction times with a large excess of POCl₃, can promote dichlorination.
-
Mitigation Strategy: To minimize this by-product, consider using milder conditions. This could involve reducing the reaction temperature, decreasing the reaction time, or using a stoichiometric amount of POCl₃ in the presence of a base and a co-solvent. Careful monitoring of the reaction by TLC or HPLC is recommended to stop the reaction once the starting material is consumed, without allowing for the significant formation of the dichlorinated product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
A1: The most prevalent and direct method is the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol using phosphorus oxychloride (POCl₃). This reaction effectively converts the hydroxyl group (or its tautomeric keto form) into a chloro group.[1][3]
Q2: What are the main by-products to look out for in this synthesis?
A2: The primary by-products are:
-
7H-pyrrolo[2,3-d]pyrimidin-4-ol: Unreacted starting material or product of hydrolysis.
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: Resulting from over-chlorination.
-
Polymeric or tar-like materials: From decomposition under harsh acidic and high-temperature conditions.
Q3: How can I purify the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
A3: Purification can typically be achieved by:
-
Recrystallization: Toluene is a commonly cited solvent for recrystallization, which can effectively remove both more polar (hydrolyzed starting material) and less polar impurities.[1]
-
Washing/Trituration: Washing the crude solid with water can help remove residual acids and inorganic salts.[2] Trituration with a solvent mixture like petroleum ether-ethyl acetate can also be effective.
-
Column Chromatography: For small-scale synthesis or when high purity is required, silica gel column chromatography can be employed, though this is less practical for large-scale production.
Q4: Is it necessary to protect the N-7 position of the pyrrole ring before chlorination?
A4: While the N-7 position can be reactive, for the direct chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, protection is generally not required. However, in multi-step syntheses, such as for the drug Tofacitinib, the N-7 position is often protected with a group like tosyl (Ts) to direct subsequent reactions. This protection is typically performed on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate itself.
Quantitative Data Summary
The following table summarizes various reported conditions for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, highlighting the impact on yield and purity.
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| POCl₃ | None | 80 - 100 | 2 - 4 | High (not specified) | >98% (after recrystallization) | [1] |
| POCl₃, N,N-diisopropylethylamine | Toluene | 50 | Not specified | 84 | 99.9 | [2] |
| POCl₃, N,N-diisopropylethylamine | Toluene | 50 | Not specified | 79 | 99.8 | [2] |
| POCl₃, Pyridine | None (sealed reactor) | 140 - 160 | 2 | High | High | [4] |
Key Experimental Protocols
Protocol: Chlorination using POCl₃ with N,N-diisopropylethylamine (DIPEA) in Toluene
This protocol is based on methods reported to provide high yield and purity.[2]
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in toluene, add phosphorus oxychloride (POCl₃) (approx. 2.0 eq).
-
Base Addition: Cool the mixture in an ice bath and slowly add N,N-diisopropylethylamine (DIPEA) (approx. 1.5 eq) dropwise, keeping the internal temperature below 20°C.
-
Heating: After the addition is complete, heat the reaction mixture to 50°C and maintain for several hours, monitoring the reaction progress by HPLC or TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0-5°C and slowly pour it onto a mixture of ice and water, ensuring the temperature of the quench does not exceed 35°C.
-
pH Adjustment: Adjust the pH of the aqueous slurry to 8-9 by the slow addition of a concentrated base solution (e.g., potassium hydroxide or sodium hydroxide), while maintaining a low temperature.
-
Isolation: Stir the resulting slurry at a low temperature for at least one hour to ensure complete precipitation.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum at a temperature below 80°C. Further purification can be achieved by recrystallization from toluene if necessary.
Visualizations
Reaction Pathways and By-Product Formation
Caption: Key reaction pathways in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of the target compound.
References
Validation & Comparative
The Evolving Landscape of 4-Amino-pyrrolo[2,3-d]pyrimidines: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 4-amino-pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure in the design of potent and selective kinase inhibitors and other therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, supported by experimental data, to inform future drug discovery efforts.
The pyrrolo[2,3-d]pyrimidine core is an isostere of purine, making it an ideal framework for ATP-competitive inhibitors of a wide range of protein kinases.[1] Modifications at the 4-amino position, as well as substitutions on the pyrrole ring, have profound effects on potency, selectivity, and pharmacokinetic properties. This guide will delve into the SAR of these derivatives against key targets, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), among others.
Comparative Analysis of Kinase Inhibitory Activity
The versatility of the 4-amino-pyrrolo[2,3-d]pyrimidine scaffold is evident in its ability to be tailored to inhibit various kinase families. The following tables summarize the in vitro potencies of representative derivatives against different targets.
Janus Kinase (JAK) Inhibitors
JAKs are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in inflammatory responses and autoimmune diseases.[2] Consequently, the development of selective JAK inhibitors is of significant therapeutic interest.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| 11e | JAK1 | >90% inhibition | - | [3] |
| JAK2 | >90% inhibition | - | [3] | |
| 12a | JAK1 | 12.6 | 10.7-fold vs JAK2 | [4] |
| JAK2 | 134.8 | - | [4] |
Key SAR Insights for JAK Inhibition:
-
A novel series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives bearing a piperidinyl fragment were designed, with compound 12a emerging as a potent and selective JAK1 inhibitor.[4]
-
Coalescing N-acylpiperidine motifs with a baricitinib-like core led to the identification of compound 11e , which exhibited potent inhibition of both JAK1 and JAK2 and displayed significant anti-inflammatory efficacy.[3]
Multi-Targeted Kinase Inhibitors
The development of inhibitors that can modulate multiple signaling pathways is a promising strategy in cancer therapy. The 4-amino-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to create such multi-targeted agents.
| Compound | Target | IC50 (nM) | Reference |
| 5k | EGFR | 40 | [5][6] |
| Her2 | 115 | [5][6] | |
| VEGFR2 | 98 | [5][6] | |
| CDK2 | 204 | [5][6] | |
| Sunitinib (Reference) | VEGFR2 | 261 | [5][6] |
Key SAR Insights for Multi-Targeted Inhibition:
-
A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized, with compound 5k demonstrating potent activity against EGFR, Her2, VEGFR2, and CDK2.[5][6] This compound was found to induce cell cycle arrest and apoptosis in cancer cells.[5][6]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The 4-amino-pyrrolo[2,3-d]pyrimidine core has been explored for the development of CDK inhibitors.
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| 2g | CDK9 | - | MIA PaCa-2 | [7][8] |
| 2g | Cell Proliferation | <10 | MIA PaCa-2 | [7] |
Key SAR Insights for CDK Inhibition:
-
A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed as CDK inhibitors for pancreatic ductal adenocarcinoma (PDAC).[7][8] Compound 2g was identified as a potent inhibitor of CDK9 and demonstrated anti-proliferative activity in pancreatic cancer cell lines by inducing apoptosis.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are generalized protocols for key experiments cited in the literature.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay.
-
Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer, and test compounds.
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., with [γ-33P]ATP) or fluorescence-based assays.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds is commonly assessed using a cell-based assay such as the MTT assay.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for a few hours, during which viable cells convert the MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing the Molecular Landscape
Diagrams illustrating signaling pathways and experimental workflows provide a clear and concise understanding of the biological context and the research process.
Caption: The JAK-STAT signaling pathway and the inhibitory action of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unveiling the Bioisosteric Shift from Pyrrolo[2,3-d]pyrimidine to Thieno[2,3-d]pyrimidine in RET Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The quest for potent and selective inhibitors of the Rearranged during Transfection (RET) proto-oncogene, a critical driver in various cancers, has led to the exploration of diverse heterocyclic scaffolds. Among these, the pyrrolo[2,3-d]pyrimidine core has emerged as a privileged structure. This guide provides a comprehensive comparison of the bioisosteric replacement of this well-established pyrrolo[2,3-d]pyrimidine scaffold with its thieno[2,3-d]pyrimidine counterpart in the context of RET inhibition. We present a critical analysis of available experimental data, detailed methodologies for key biological assays, and visualizations of the underlying molecular pathways to empower researchers in the design of next-generation RET inhibitors.
Performance Comparison: Pyrrolo[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Cores
The replacement of the pyrrole nitrogen with a sulfur atom in the thieno[2,3-d]pyrimidine scaffold can significantly impact the compound's biological activity, selectivity, and pharmacokinetic properties. Below, we summarize the available quantitative data to draw a comparative picture.
Table 1: In Vitro RET Kinase Inhibitory Activity
This table compares the half-maximal inhibitory concentration (IC50) of representative compounds from both series against wild-type RET and the clinically relevant V804M gatekeeper mutant.
| Scaffold | Compound | RET wt IC50 (nM) | RET V804M IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 59 | 6.8 | 13.51 | [1][2] |
| Thieno[2,3-d]pyrimidine | Compound 25 | 110 | >1000 | [3] |
| Thieno[2,3-d]pyrimidine | Compound 26 | 210 | >1000 | [3] |
Analysis: The available data suggests that the pyrrolo[2,3-d]pyrimidine scaffold, exemplified by compound 59, demonstrates superior potency against both wild-type and the V804M mutant of RET in biochemical assays.[1][2][3] The thieno[2,3-d]pyrimidine analogues, in this specific study, exhibited a significant loss of activity.[3] It is important to note that this is a limited dataset, and further optimization of the thieno[2,3-d]pyrimidine scaffold could lead to more potent inhibitors.
Table 2: Cellular Activity - Growth Inhibition of RET-Driven Cancer Cells
This table presents the half-maximal growth inhibition (GI50) of compounds in a cancer cell line driven by a RET fusion protein.
| Scaffold | Compound | Cell Line | RET Fusion | GI50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 59 | LC-2/ad | CCDC6-RET | 0.1067 | [3] |
| Thieno[2,3-d]pyrimidine | Compound 25 | LC-2/ad | CCDC6-RET | >10 | [3] |
| Thieno[2,3-d]pyrimidine | Compound 26 | LC-2/ad | CCDC6-RET | >10 | [3] |
Analysis: The potent enzymatic inhibition of the pyrrolo[2,3-d]pyrimidine compound 59 translates effectively into cellular activity, demonstrating significant growth inhibition in a RET-dependent cancer cell line.[3] The weaker enzymatic activity of the thieno[2,3-d]pyrimidine analogues is consistent with their lack of significant cellular activity in this assay.[3]
Pharmacokinetic Properties
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of novel RET inhibitors, detailed and standardized experimental protocols are essential.
Biochemical RET Kinase Inhibition Assay
Objective: To determine the in vitro potency of a test compound against purified RET kinase.
Methodology (Example using ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10-point, 3-fold dilutions).
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the recombinant human RET kinase and the substrate peptide (e.g., poly(Glu, Tyr) 4:1) in the kinase reaction buffer.
-
Prepare the ATP solution in the kinase reaction buffer at a concentration close to the Km for RET.
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted RET kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of a test compound on a RET-dependent cancer cell line.
Methodology (Example using MTT Assay):
-
Cell Culture and Seeding:
-
Culture a RET-driven cancer cell line (e.g., LC-2/ad, harboring a CCDC6-RET fusion) in appropriate growth medium.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the growth medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the test compound or vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value.
-
Visualizing the Landscape: RET Signaling and Experimental Workflow
To provide a clear conceptual framework, we present diagrams of the RET signaling pathway and a typical workflow for the evaluation of RET inhibitors.
Caption: The RET Signaling Pathway.
Caption: Workflow for RET Inhibitor Evaluation.
References
Comparative Analysis of the Antiviral Activity of 7-Deazapurine Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antiviral activity of various 7-deazapurine nucleoside analogs. These compounds represent a promising class of antiviral agents with a broad spectrum of activity against numerous viral pathogens. This document summarizes key experimental data, details common methodologies for assessing antiviral efficacy, and illustrates the underlying mechanisms of action.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of 7-deazapurine nucleoside analogs is typically quantified by determining their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit viral replication by 50%. Cytotoxicity is assessed by the 50% cytotoxic concentration (CC₅₀), the concentration that results in a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, provides a measure of the compound's therapeutic window.
Below are tables summarizing the reported antiviral activities of selected 7-deazapurine nucleoside analogs against various viruses. For comparison, data for the well-established antiviral drugs Remdesivir and Favipiravir are also included.
Table 1: Antiviral Activity of 7-Deazapurine Nucleoside Analogs Against Various RNA Viruses
| Compound/Analog | Virus | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Tubercidin | Porcine Epidemic Diarrhea Virus (PEDV) | Vero | Potent activity reported | >1 (non-cytotoxic at effective concentrations) | - | [1] |
| Swine Acute Diarrhea Syndrome Coronavirus (SADS-CoV) | Vero | Effective inhibition reported | >1 | - | [1] | |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Vero | Effective suppression reported | >1 | - | [1] | |
| 7-deaza-2'-C-methyladenosine (7DMA) | Zika Virus (ZIKV) | Vero | 9.6 | >100 | >10.4 | [2][3] |
| NITD008 (7-deaza-2'-C-ethynyladenosine) | Zika Virus (ZIKV) | A549 | ~14 | >50 | >3.6 | [4] |
| Compound 38 (a 6-methyl-7-alkynyl-7-deazapurine analog) | Zika Virus (ZIKV) | A549 | 2.8 ± 0.8 | 54.1 ± 6.9 | ~19.3 | [4] |
| Remdesivir (GS-5734) | Ebola Virus (EBOV) | - | In vivo efficacy | - | - | |
| MERS-CoV | - | In vitro and in vivo activity | - | - | [5] | |
| SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.8 | [5] | |
| Favipiravir (T-705) | Influenza A Virus (H1N1) | MDCK | Effective inhibition reported | >1000 | - | |
| Ebola Virus (EBOV) | - | 67 | - | - | [6] | |
| SARS-CoV-2 | Vero E6 | Variable efficacy reported | - | - | [7] |
Note: EC₅₀ and IC₅₀ values can vary depending on the specific assay conditions, cell line, and virus strain used.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antiviral activity of 7-deazapurine nucleoside analogs.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a high-throughput method for screening antiviral compounds by measuring their ability to protect cells from virus-induced cell death.[8][9][10][11][12]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, A549, MDCK)
-
Complete growth medium (e.g., DMEM, MEM) with fetal bovine serum (FBS) and antibiotics
-
Assay medium (growth medium with reduced serum concentration, e.g., 2% FBS)
-
Virus stock of known titer
-
Test compounds (7-deazapurine nucleoside analogs)
-
Positive control antiviral drug (e.g., Remdesivir)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, Crystal Violet, or a tetrazolium-based reagent like MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay medium.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted compounds to the respective wells. Include cell control (medium only) and virus control (medium with virus, no compound) wells.
-
Infect the cells by adding the virus at a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Do not add the virus to the cell control wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until approximately 80-100% CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Visually inspect the plates under a microscope to assess the degree of CPE.
-
Quantify cell viability using a chosen reagent according to the manufacturer's protocol. For example, with Crystal Violet, the cells are fixed, stained, and the absorbed dye is then solubilized and measured spectrophotometrically.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The CC₅₀ is determined in parallel on uninfected cells.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds that inhibit the lytic cycle of a virus.[13][14][15][16][17]
Materials:
-
Host cell line in 6-well or 12-well plates
-
Virus stock
-
Test compounds
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Cell Seeding: Seed host cells to form a confluent monolayer in multi-well plates.
-
Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (typically 50-100 per well).
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Treatment and Overlay: Remove the virus inoculum and overlay the cells with the semi-solid medium containing various concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells with the fixative solution.
-
Remove the overlay and stain the cell monolayer with Crystal Violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.
Quantitative PCR (qPCR)-Based Assay
This highly sensitive and specific method quantifies the amount of viral RNA or DNA in infected cells to determine the inhibitory effect of an antiviral compound on viral replication.[18][][20][21][22]
Materials:
-
Infected cell lysates (from a CPE or similar assay)
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)
-
Virus-specific primers and probes
-
qPCR instrument
Procedure:
-
Nucleic Acid Extraction: Extract total RNA or DNA from the infected cells treated with different concentrations of the test compound.
-
Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR Amplification: Perform qPCR using virus-specific primers to amplify a target region of the viral genome. The accumulation of amplified DNA is monitored in real-time by measuring the fluorescence.
-
Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target nucleic acid, is determined for each sample. The reduction in viral RNA/DNA levels in treated samples compared to the untreated virus control is calculated to determine the EC₅₀ of the compound.
Mechanism of Action and Signaling Pathways
7-deazapurine nucleoside analogs primarily exert their antiviral activity by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][23]
The general mechanism involves the intracellular phosphorylation of the nucleoside analog to its active triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleoside triphosphate, or as an alternative substrate for the viral RdRp.[24] Incorporation of the analog into the growing viral RNA chain can lead to premature chain termination or introduce mutations, thereby inhibiting viral replication.[7][24]
Below is a diagram illustrating the proposed mechanism of action for a 7-deazapurine nucleoside analog.
Caption: Proposed mechanism of action for 7-deazapurine nucleoside analogs.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative analysis of the antiviral activity of 7-deazapurine nucleoside analogs.
References
- 1. Drug repurposing screens identify Tubercidin as a potent antiviral agent against porcine nidovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel 2'-methyl-2'-fluoro-6-methyl-7-alkynyl-7-deazapurine nucleoside analogs as anti-Zika virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pblassaysci.com [pblassaysci.com]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Direct viral detection via qPCR [takarabio.com]
- 20. benchchem.com [benchchem.com]
- 21. labinsights.nl [labinsights.nl]
- 22. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Remdesivir? [synapse.patsnap.com]
A Comparative Guide to the Selectivity of Pyrrolo[2,3-d]pyrimidine-Based EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often driven by activating mutations, is a key factor in the development of various cancers, particularly non-small cell lung cancer (NSCLC).[3] Consequently, EGFR has become a primary target for cancer therapy. The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of potent and selective ATP-competitive kinase inhibitors.[4][5] This guide provides an objective comparison of the selectivity of various pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors, supported by experimental data and detailed protocols.
The EGFR Signaling Pathway
Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain.[6] This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately drive cellular processes like proliferation and survival.[7] EGFR Tyrosine Kinase Inhibitors (TKIs) function by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the activation of these downstream pathways.[6]
Data on Inhibitor Selectivity
A critical attribute for any clinically effective TKI is its selective potency for mutant forms of the kinase over the wild-type (WT) EGFR.[8] High selectivity minimizes dose-limiting toxicities, such as skin rash and diarrhea, which are associated with the inhibition of WT EGFR in healthy tissues.[9] The following table summarizes the selectivity profiles of several notable pyrrolo[2,3-d]pyrimidine-based and related inhibitors against various EGFR genotypes.
Table 1: Selectivity Profile of Pyrrolo[2,3-d]pyrimidine-based and Related EGFR Inhibitors
| Compound | Target EGFR Mutant | IC50 (nM) | Selectivity vs. WT EGFR (Fold) | Reference |
| Osimertinib | L858R/T790M | ~12.9 | ~17x tighter binding, 3x faster reaction | [10] |
| Exon19del/T790M | ~9.7 | High | [11] | |
| L858R | ~16.5 | 20x higher inactivation efficiency | [10] | |
| Nazartinib (EGF816) | L858R | 5 (EC50) | Up to 60x | [12] |
| Exon19del | 1 (EC50) | Up to 60x | [12] | |
| L858R/T790M | 3 (EC50) | Up to 60x | [12] | |
| Compound 12i | T790M | 0.21 | ~104x | [3] |
| WT EGFR | 22 | - | [3] | |
| Compound 31r | 19del/T790M/C797S | <1 | Sparing of WT EGFR | [13] |
| L858R/T790M/C797S | <1 | Sparing of WT EGFR | [13] | |
| GNS-1486 | L858R/T790M | 0.8 | 240x | [14] |
| WT EGFR | 192 | - | [14] |
Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration in cellular assays. Fold selectivity is often calculated as IC50 (WT) / IC50 (Mutant).
Third-generation inhibitors like osimertinib and nazartinib were specifically designed to target the T790M resistance mutation while sparing WT EGFR.[15][16] Osimertinib achieves this through improved binding affinity and a higher rate of covalent bond formation with the mutant enzyme.[10] Nazartinib is a covalent, irreversible inhibitor with up to 60-fold selectivity for mutant over WT EGFR in vitro.[12] More recent research has yielded compounds like "12i" and "31r" with exceptional potency and selectivity. Compound 12i shows over 100-fold selectivity for the T790M mutant over WT.[3] Compound 31r demonstrates subnanomolar activity against triple-mutant EGFR (including the C797S resistance mutation) while sparing WT and showing excellent overall kinome selectivity.[13]
Key Experimental Protocols
The evaluation of inhibitor selectivity involves a series of biochemical and cell-based assays. Below are representative protocols for determining kinase inhibition and cellular antiproliferative activity.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[17]
- Enzyme Dilution: Dilute recombinant human EGFR kinase (e.g., L858R/T790M mutant or WT) to the desired concentration in kinase buffer.
- Substrate/ATP Mix: Prepare a solution containing a specific peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be close to the Kₘ value for the enzyme to ensure comparability.[18]
- Compound Dilution: Perform a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the final assay concentrations.
2. Assay Procedure (384-well plate format):
- Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.[17]
- Add 2 µL of the diluted EGFR enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
- Incubate the plate for 60 minutes at room temperature or 30°C.[17]
- Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[19]
3. Data Acquisition and Analysis:
- Measure luminescence using a plate reader.
- Normalize the data using "no kinase" (100% inhibition) and "vehicle only" (0% inhibition) controls.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells.
1. Cell Culture and Plating:
- Culture an EGFR-dependent cancer cell line (e.g., NCI-H1975, which harbors L858R/T790M mutations) in appropriate media.[20]
- Seed cells into 96-well plates at a density of 3,000-5,000 cells per well.
- Incubate overnight to allow for cell attachment.[20]
2. Compound Treatment:
- Prepare serial dilutions of the test inhibitor in the culture medium.
- Add the media containing the various inhibitor concentrations to the cells. Include vehicle-only controls.
- Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[8]
3. Viability Assessment:
- Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
- Add an equal volume of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
4. Data Acquisition and Analysis:
- Measure luminescence using a plate reader.
- Normalize the data to the vehicle-treated cells (100% viability).
- Plot the normalized viability versus the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Mandatory Visualizations
Diagrams created with Graphviz illustrate the logical and experimental workflows used in the evaluation of EGFR inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjeid.com]
- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent ‘Type V’ kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of EGFR genotype on the efficacy of osimertinib in EGFR tyrosine kinase inhibitor-resistant patients with non-small cell lung cancer: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nazartinib | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Novel Pyrrolo[2,3-d]pyrimidine Derivatives Demonstrate Promising In Vitro Anticancer Activity
A comprehensive analysis of recently synthesized pyrrolo[2,3-d]pyrimidine derivatives reveals their potential as potent cytotoxic agents against a range of human cancer cell lines. These novel compounds have been shown to induce apoptosis and interfere with key cellular processes, marking them as promising candidates for further preclinical and clinical development.
Recent preclinical studies have highlighted the significant in vitro cytotoxic effects of several new series of pyrrolo[2,3-d]pyrimidine derivatives. These compounds have been evaluated against various cancer cell lines, including breast (MCF-7), cervical (HeLa), colon (HT-29, HCT116), liver (HepG2), and bladder (RT-112) cancers, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values for some of the most potent derivatives are comparable to, and in some cases superior to, standard chemotherapeutic drugs such as doxorubicin and sunitinib.
Comparative Cytotoxicity Data
The cytotoxic potential of these novel pyrrolo[2,3-d]pyrimidine derivatives has been quantified through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The data from various studies are summarized below for a comparative overview.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Tricyclic derivatives (8f, 8g) | HT-29 (Colon) | 4.01 - 4.55 | Doxorubicin | 0.18 - 0.94 | [1] |
| Halogenated derivatives (10a, 10b) | HeLa (Cervical), MCF-7 (Breast) | Moderate activity | Doxorubicin | Not specified for direct comparison | [1] |
| Heteroaryl substituted (6c, 6h) | HCT116 (Colon) | ~17.6 | Not specified | Not specified | [2] |
| Halogenated benzylidenebenzohydrazides (5e, 5h, 5k, 5l) | Various (4 cell lines) | 29 - 59 | Sunitinib | 261 (nM) | [3][4] |
| Compound 13i | RT-112 (Bladder) | Most effective in series | Not specified | Not specified | [5] |
| Isatin hybrids (Compound 7) | HepG2 (Liver) | Promising | Not specified | Not specified | [6] |
| Compounds 13, 21, 22 | MCF-7 (Breast), HCT-116 (Colon) | 38.5 - 91.6 | Not specified | Not specified | [7] |
| Compounds 14a, 16b, 18b | MCF-7 (Breast) | 1.7 - 5.7 (µg/ml) | Doxorubicin | 26.1 (µg/ml) | [8] |
| Compound 17 | HepG2 (Liver), PACA2 (Pancreatic) | 6.4 - 8.7 (µg/ml) | Doxorubicin | 21.6 - 28.3 (µg/ml) | [8] |
Experimental Protocols
The evaluation of the cytotoxic activity of these novel pyrrolo[2,3-d]pyrimidine derivatives predominantly involved the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, HT-29) are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrrolo[2,3-d]pyrimidine derivatives, typically ranging from 0.001 to 100 µM. A positive control, such as doxorubicin, and a vehicle control (e.g., DMSO) are also included.
-
Incubation: The treated cells are incubated for a specified period, commonly 72 hours, under the same culture conditions.[1]
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action and Experimental Design
To better understand the biological activity and the experimental approach, the following diagrams illustrate a key signaling pathway affected by these compounds and the general workflow of the in vitro cytotoxicity evaluation.
Caption: Proposed mechanism of action for novel pyrrolo[2,3-d]pyrimidine derivatives.
Caption: General experimental workflow for in vitro cytotoxicity evaluation.
Mechanism of Action: Induction of Apoptosis and Kinase Inhibition
Several studies have delved into the molecular mechanisms underlying the cytotoxic effects of these novel compounds. A recurring finding is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, mechanistic investigations of certain halogenated derivatives revealed their ability to cause cell cycle arrest and a significant increase in the expression of pro-apoptotic proteins like caspase-3 and Bax, while concurrently downregulating the anti-apoptotic protein Bcl-2.[3][4][9]
Furthermore, some of these pyrrolo[2,3-d]pyrimidine derivatives have been designed as multi-targeted kinase inhibitors, showing potent inhibitory activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2, which are crucial for cancer cell proliferation and survival.[3][4] The inhibition of these kinases disrupts signaling pathways essential for tumor growth and progression. Molecular docking studies have further supported these findings by illustrating favorable binding interactions between the novel compounds and the active sites of these enzymes.[4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors: A Comparative Docking Study
A deep dive into the molecular interactions of pyrrolo[2,3-d]pyrimidine derivatives with key kinase active sites, providing a comparative analysis of their binding efficiencies and interaction patterns. This guide is intended for researchers, scientists, and drug development professionals.
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and investigational kinase inhibitors. Its resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, making it a versatile platform for the development of targeted therapies. This guide provides a comparative overview of the docking studies of three distinct pyrrolo[2,3-d]pyrimidine derivatives against three clinically relevant kinases: Epidermal Growth Factor Receptor (EGFR), Proto-oncogene tyrosine-protein kinase Src (c-Src), and Janus Kinase 1 (JAK1).
Comparative Docking Analysis
The following table summarizes the docking performance of selected pyrrolo[2,3-d]pyrimidine derivatives against their respective kinase targets. The data, compiled from various studies, highlights the binding affinity and key molecular interactions that contribute to their inhibitory activity.
| Derivative/Compound | Target Kinase | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Reference |
| Compound 31r | EGFR (L858R/T790M/C797S) | Not explicitly stated, but noted for subnanomolar IC50 values. | The ligand adopts a U-shaped conformation within the binding site, facilitating multiple key interactions.[1] | [1] |
| Compound 8h | c-Src | Not explicitly stated, but MM-GBSA analysis revealed efficient interaction. | Interacts with the ATP binding site of Src.[2][3] | [2][3] |
| Compound 23a | JAK1 | Not explicitly stated, but noted for an IC50 of 72 nM. | The iodine atom of the compound has a key interaction with His-885.[4] | [4] |
| Compound 5k | Multi-targeted (EGFR, Her2, VEGFR2, CDK2) | Not explicitly stated, but noted for IC50 values from 40 to 204 nM. | Similar binding interactions to sunitinib were observed across the targeted enzymes.[5] | [5] |
Experimental Protocols: Molecular Docking of Kinase Inhibitors
The following is a generalized protocol for performing molecular docking studies of pyrrolo[2,3-d]pyrimidine derivatives against kinase active sites, based on common methodologies cited in the literature.
1. Software and Tools:
-
Molecular Docking Software: AutoDock Vina, Glide (Schrödinger), or similar.
-
Visualization Software: PyMOL, Discovery Studio Visualizer, or Chimera.
-
Protein and Ligand Preparation Tools: AutoDock Tools, Schrödinger's Protein Preparation Wizard and LigPrep, or similar.
2. Protein Preparation:
-
Obtain Crystal Structure: Download the 3D crystal structure of the target kinase (e.g., EGFR, c-Src, JAK1) from the Protein Data Bank (PDB). It is advisable to select a structure co-crystallized with a known inhibitor to define the binding site accurately.
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms.
-
Assign appropriate atomic charges (e.g., Kollman charges).
-
Repair any missing side chains or residues.
-
Save the prepared protein in the required format (e.g., PDBQT for AutoDock).
-
3. Ligand Preparation:
-
Obtain Ligand Structure: Draw the 2D structure of the pyrrolo[2,3-d]pyrimidine derivative using a chemical drawing tool and convert it to a 3D structure.
-
Prepare the Ligand:
-
Assign appropriate atom types and charges (e.g., Gasteiger charges).
-
Define rotatable bonds.
-
Generate possible tautomers and ionization states at a physiological pH (e.g., 7.4).
-
Save the prepared ligand in the required format (e.g., PDBQT for AutoDock).
-
4. Grid Box Generation:
-
Define the active site for docking by creating a grid box.
-
The grid box should be centered on the position of the co-crystallized ligand or a predicted binding pocket.
-
The dimensions of the grid box should be large enough to accommodate the ligand and allow for its rotational and translational movements.
5. Molecular Docking Simulation:
-
Perform the docking simulation using the chosen software (e.g., AutoDock Vina).
-
The software will generate multiple binding poses of the ligand within the protein's active site, ranked by their predicted binding affinities (docking scores).
6. Analysis of Results:
-
Visualize the docked poses and the protein-ligand interactions using molecular graphics software.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the kinase active site.
-
The pose with the most favorable docking score and a rational network of interactions is typically selected as the most probable binding mode.
Visualizing Kinase Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental approach, the following diagrams illustrate the targeted signaling pathways and a typical workflow for docking studies.
Caption: The EGFR signaling pathway, a key regulator of cell growth and proliferation.[2][6][7][8][9]
Caption: The c-Src signaling pathway, which plays a crucial role in cell adhesion, migration, and proliferation.[10][11][12]
Caption: The JAK-STAT signaling pathway, a primary route for cytokine signaling that governs immune responses.[13][14][15][16][17]
Caption: A generalized workflow for in silico molecular docking studies of kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 3. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Identification of c‐Src tyrosine kinase substrates in platelet‐derived growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 16. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Synthetic Routes to Pyrrolo[2,3-d]pyrimidines: Efficiency and Practicality
For researchers, medicinal chemists, and professionals in drug development, the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is of significant interest due to its prevalence in numerous biologically active compounds, including the JAK inhibitor Tofacitinib. The efficiency of synthesizing this privileged core structure is a critical factor in the rapid discovery and scalable production of novel therapeutics. This guide provides a head-to-head comparison of four distinct and widely employed synthetic strategies, offering a clear overview of their respective efficiencies, supported by experimental data.
Four Key Strategies for Pyrrolo[2,3-d]pyrimidine Synthesis
The construction of the pyrrolo[2,3-d]pyrimidine ring system can be broadly categorized into four main approaches, each with its own set of advantages and disadvantages in terms of yield, scalability, and reaction conditions.
-
Route A: Pyrrole Annulation onto a Pyrimidine Core: This classical approach involves building the pyrrole ring onto a pre-existing, suitably substituted pyrimidine precursor.
-
Route B: Pyrimidine Annulation onto a Pyrrole Core: Conversely, this strategy begins with a substituted pyrrole and constructs the pyrimidine ring onto it.
-
Route C: Multicomponent/Cascade Reactions: These modern methods aim to construct the bicyclic system in a single pot from three or more starting materials, often with high atom economy.
-
Route D: Linear Synthesis of a Key Intermediate: This industrially relevant approach focuses on the robust, multi-step synthesis of a versatile intermediate, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can then be readily diversified.
The following sections will delve into the specifics of each route, presenting quantitative data in structured tables and providing detailed experimental protocols for key transformations.
Route A: Pyrrole Annulation onto a Pyrimidine Precursor
This strategy is a well-established method for accessing the pyrrolo[2,3-d]pyrimidine core. A common variant starts with a 6-aminopyrimidine, which is then reacted with a C2 synthon, such as chloroacetaldehyde, to form the pyrrole ring.
Diagram of Route A Workflow
Caption: General workflow for Route A.
Quantitative Data for Route A
The following table summarizes the efficiency of a representative synthesis of 4-chloropyrrolo[2,3-d]pyrimidine using this approach.
| Step | Starting Material(s) | Key Reagents | Product | Yield (%) | Reference |
| 1 | Ethyl Cyanoacetate, Thiourea | Sodium Ethoxide, Ethanol | 2-Mercapto-4-amino-6-hydroxypyrimidine | 80-85 | [1] |
| 2 | 2-Mercapto-4-amino-6-hydroxypyrimidine | Raney Nickel, Ammonia solution | 4-Amino-6-hydroxypyrimidine | ~85 | [1] |
| 3 | 4-Amino-6-hydroxypyrimidine | 2-Chloroacetaldehyde, Sodium Acetate | 4-Hydroxypyrrolo[2,3-d]pyrimidine | 84-89 | [1] |
| 4 | 4-Hydroxypyrrolo[2,3-d]pyrimidine | Phosphorus Oxychloride (POCl3) | 4-Chloropyrrolo[2,3-d]pyrimidine | ~85 | [1] |
| Overall | Ethyl Cyanoacetate, Thiourea | 4-Chloropyrrolo[2,3-d]pyrimidine | ~50-58 | [1] |
Experimental Protocol for Key Step (A3 → A4)
To a mixture of 4-amino-6-hydroxypyrimidine (1 eq) and sodium acetate (4 eq) in water, the solution is heated to 80°C.[1] An aqueous solution of 2-chloroacetaldehyde (2 eq) is then added slowly. The reaction mixture is stirred at this temperature for 6-7 hours. After cooling to room temperature, the mixture is filtered, and the solid is washed with water and dried to yield 4-hydroxypyrrolo[2,3-d]pyrimidine.[1]
Route B: Pyrimidine Annulation onto a Pyrrole Core
This approach is particularly useful for preparing highly substituted pyrrolo[2,3-d]pyrimidines, especially when the desired substitution pattern on the pyrrole ring is easier to establish at an early stage. A notable example is a large-scale synthesis starting from alanine.
Diagram of Route B Workflow
Caption: General workflow for Route B.
Quantitative Data for Route B
The table below outlines the efficiency of a scalable synthesis of a substituted 4-aminopyrrolo[2,3-d]pyrimidine.
| Step | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| 1 | Alanine | Acetic Anhydride, Pyridine | 2-Acetamido-propionitrile | Not specified | [2] |
| 2 | 2-Acetamido-propionitrile | Malononitrile, NaOEt | 2-Amino-3-cyano-4,5-dimethylpyrrole | Not specified | [2] |
| 3 | 2-Amino-3-cyano-4,5-dimethylpyrrole | Formamidine Acetate | 4-Amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | Not specified | [2] |
| Overall | Alanine, Malononitrile | 4-Amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | ~60 (from pyrrole) | [2] |
Experimental Protocol for Key Step (B3 → B4)
2-Amino-3-cyano-4,5-dimethylpyrrole (1 eq) and formamidine acetate (1.5 eq) are suspended in 2-methoxyethanol.[2] The mixture is heated to reflux for 20 hours. After cooling to room temperature, the suspension is filtered, and the collected solid is washed with cold ethanol and dried under vacuum to afford 4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.[2]
Route C: Multicomponent/Cascade Reactions
This modern synthetic strategy offers the advantage of rapidly increasing molecular complexity in a single step. These reactions are often highly efficient and can be performed under mild conditions.
Diagram of Route C Workflow
Caption: Workflow for an I2-promoted cascade reaction.
Quantitative Data for Route C
The following table showcases the yields for a one-pot, I2/DMSO promoted cascade annulation.
| Starting Material 1 | Starting Material 2 | Key Reagents | Product | Yield (%) | Reference |
| 6-Amino-1,3-dimethyluracil | Aurones | Iodine (I2), DMSO | Substituted Pyrrolo[2,3-d]pyrimidines | 64-99 | [3] |
Experimental Protocol for Route C
A mixture of 6-amino-1,3-dimethyluracil (1.05 eq), an aurone derivative (1 eq), and Iodine (10 mol%) in DMSO is stirred at 100°C for 1 hour.[3] After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of Na2S2O3. Water is then added to precipitate the product, which is collected by filtration, washed successively with water, ethanol, and diethyl ether, and then dried to afford the desired pyrrolo[2,3-d]pyrimidine.[3] This protocol has also been successfully demonstrated on a gram scale with a 92% yield.[3]
Route D: Linear Synthesis of a Key Intermediate
This approach is frequently employed in industrial settings due to its robustness and scalability. The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a prime example, as this intermediate is a crucial building block for many kinase inhibitors.
Diagram of Route D Workflow
Caption: Workflow for a scalable linear synthesis.
Quantitative Data for Route D
The table below details the step-by-step efficiency of a patented industrial synthesis.
| Step | Starting Material(s) | Key Reagents | Product | Yield (%) | Reference |
| 1 | Ethyl 2-cyanoacetate, 2-Bromo-1,1-dimethoxyethane | K2CO3, KI | Ethyl 2-cyano-4,4-dimethoxybutanoate | ~80 | [4] |
| 2 | Ethyl 2-cyano-4,4-dimethoxybutanoate | Formamidine acetate, NaOEt | 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | Not isolated | [4] |
| 3 | 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | Aqueous HCl | 7H-Pyrrolo[2,3-d]pyrimidin-4-ol | 75 | [4] |
| 4 | 7H-Pyrrolo[2,3-d]pyrimidin-4-ol | POCl3, N,N-diisopropylethylamine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 84 | [4] |
| Overall | Ethyl 2-cyanoacetate | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | ~50 | [4] |
Experimental Protocol for Key Step (D3 → D4)
The reaction mixture containing 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is acidified by the addition of aqueous hydrochloric acid (32 wt%).[4] The batch is aged at 45°C until cyclization is complete. After cooling to room temperature, the pH is adjusted to 4 with a concentrated sodium hydroxide solution. The product is then isolated by filtration, washed with water, and dried under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[4]
Head-to-Head Comparison Summary
| Feature | Route A (Pyrrole Annulation) | Route B (Pyrimidine Annulation) | Route C (Multicomponent/Cascade) | Route D (Linear Synthesis) |
| Number of Steps | Typically 3-5 steps | Typically 3-4 steps | 1 pot | 4-5 steps |
| Overall Yield | Moderate (~50-60%) | Moderate to Good (~60%) | Good to Excellent (up to 99%) | Moderate (~50%) |
| Scalability | Moderate | Good, demonstrated on large scale | Good, demonstrated on gram scale | Excellent, designed for industrial scale |
| Versatility | Good for C4-substituted analogs | Good for C5/C6-substituted analogs | High, depends on component availability | Excellent, via diversification of the chloro-intermediate |
| Reaction Conditions | Often requires harsh reagents (e.g., POCl3, Raney Ni) and high temperatures | Can involve harsh reagents, but scalable procedures exist | Often milder, catalytic | Robust, well-defined industrial conditions |
| Key Advantage | Well-established, reliable | Good for complex pyrrole substitutions | High efficiency and atom economy | Robust, scalable, and produces a versatile intermediate |
| Key Disadvantage | Use of hazardous reagents | Can have lower overall yields in some cases | Scope can be limited by suitable starting materials | Longer linear sequence |
Conclusion
The choice of synthetic route to a pyrrolo[2,3-d]pyrimidine derivative is highly dependent on the specific target molecule, the desired scale of production, and the available resources.
-
For rapid analogue synthesis and high efficiency in a discovery setting, Multicomponent/Cascade Reactions (Route C) offer a compelling advantage due to their one-pot nature and high yields.
-
For the synthesis of derivatives with complex substitutions on the pyrrole ring, Pyrimidine Annulation (Route B) can be the most logical and efficient approach, with demonstrated scalability.
-
For large-scale, industrial production of a wide range of C4-substituted analogs, the Linear Synthesis of a Key Intermediate (Route D) is often the preferred method due to its robustness, reliability, and the versatility of the 4-chloro intermediate.
-
The classical Pyrrole Annulation (Route A) remains a viable and well-understood method, though it may involve more hazardous reagents compared to some modern alternatives.
By understanding the comparative efficiencies and practical considerations of these distinct synthetic strategies, researchers and drug development professionals can make more informed decisions in their synthetic planning, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
- 1. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
A Comparative Guide to Palladium Catalysts for the Buchwald-Hartwig Amination of 4-Chloropyrrolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-aminopyrrolopyrimidines is a critical step in the development of a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies. The Buchwald-Hartwig amination stands out as a powerful and versatile method for forging the crucial C-N bond. The choice of the palladium catalyst system, comprising a palladium precursor and a phosphine ligand, is paramount to the success of this transformation, directly influencing reaction efficiency, substrate scope, and overall yield.
This guide provides an objective comparison of various palladium catalysts for the Buchwald-Hartwig amination of 4-chloropyrrolopyrimidines, supported by available experimental data. We will delve into the performance of different catalyst systems, present detailed experimental protocols, and offer insights to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is largely dictated by the nature of the supporting phosphine ligand. Ligands influence the stability and reactivity of the palladium center throughout the catalytic cycle. For the amination of electron-deficient heteroaryl chlorides like 4-chloropyrrolopyrimidine, bulky and electron-rich phosphine ligands are generally preferred as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.
Below is a summary of the performance of different palladium catalyst systems in the amination of 4-chloropyrrolopyrimidines and analogous chloroheterocycles. Due to the lack of a single comprehensive study directly comparing all catalysts on the identical substrate, data has been aggregated from various sources to provide a representative overview.
| Catalyst System | Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / RuPhos | SEM-protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | N-benzylmethylamine | NaOtBu | t-BuOH | 80 | 0.08 | 68% | [1] |
| RuPhos Pd G2 / RuPhos | 4-chloro-7-azaindole | N-benzylmethylamine | NaOtBu | 1,4-Dioxane | 100 | 16 | 33% | [1] |
| XPhos Pd G2 / XPhos | SEM-protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | N-benzylmethylamine | NaOtBu | t-BuOH | 80 | 0.5 | Low | [1] |
| Pd(OAc)₂ / BINAP | SEM-protected N-((6-chloropyridin-3-yl)methyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Benzylamine | Cs₂CO₃ | 1,4-Dioxane | 110 | 1.5 | 54% | [2] |
Note: The data presented is for illustrative purposes and direct comparison should be made with caution due to variations in substrates and reaction conditions.
Experimental Workflow and Catalytic Cycle
The general workflow for a Buchwald-Hartwig amination reaction involves the careful assembly of the catalyst system, reactants, and solvent under an inert atmosphere. The reaction is then heated to the desired temperature and monitored until completion.
Caption: General experimental workflow for Buchwald-Hartwig amination.
The underlying catalytic cycle for the Buchwald-Hartwig amination is a well-established process involving oxidative addition, ligand exchange, deprotonation, and reductive elimination.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination of a 4-chloropyrrolopyrimidine derivative. These protocols are based on procedures reported in the literature for similar substrates and should be adapted and optimized for specific starting materials.
Protocol 1: Amination using Pd(OAc)₂/RuPhos
This protocol is adapted from the amination of a SEM-protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine[1].
Materials:
-
SEM-protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
N-benzylmethylamine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous tert-butanol (t-BuOH)
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂, RuPhos, and sodium tert-butoxide.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the SEM-protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine and anhydrous tert-butanol.
-
Add N-benzylmethylamine to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 5 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 4-amino-pyrrolopyridine derivative.
Protocol 2: Amination using Pd(OAc)₂/BINAP
This protocol is based on the amination of a substituted 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative[2].
Materials:
-
SEM-protected N-((6-chloropyridin-3-yl)methyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv)
-
Benzylamine (1.5 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
BINAP (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a round-bottom flask, add the starting pyrrolopyrimidine, benzylamine, and cesium carbonate in 1,4-dioxane.
-
Degas the reaction mixture for 10 minutes.
-
Add Pd(OAc)₂ and BINAP to the mixture.
-
Heat the reaction to 110 °C for 90 minutes.
-
After cooling, evaporate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel flash column chromatography.
Catalyst Selection and Reaction Optimization
-
Ligand Choice: For the amination of 4-chloropyrrolopyrimidines, bulky, electron-rich monophosphine ligands from the second generation of Buchwald-Hartwig catalysts, such as RuPhos and XPhos , are often good starting points. These ligands have demonstrated high activity for the coupling of challenging heteroaryl chlorides. While bidentate ligands like BINAP can be effective, they may require higher temperatures and catalyst loadings.
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources, pre-formed palladacycles (e.g., RuPhos Pd G2, XPhos Pd G2) can offer improved activity and reproducibility by providing a more efficient entry into the catalytic cycle.
-
Base and Solvent: The choice of base and solvent is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used in combination with ethereal solvents like 1,4-dioxane or alcoholic solvents such as tert-butanol. For substrates sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher reaction temperatures.
-
Alternative Methods: It is worth noting that for some 4-chloropyrrolopyrimidines, palladium-free, acid-catalyzed amination methods have been reported to be effective, particularly with anilines in aqueous media[3][4]. These methods can offer a more cost-effective and environmentally friendly alternative.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 4-aminopyrrolopyrimidines. The selection of the optimal palladium catalyst system is crucial for achieving high yields and efficient conversions. While direct comparative data on a single 4-chloropyrrolopyrimidine substrate is limited, the available literature suggests that catalyst systems based on bulky, electron-rich phosphine ligands such as RuPhos and XPhos are highly effective for the amination of related chloroheterocycles. The provided experimental protocols offer a solid starting point for the development of robust and scalable synthetic routes to these important pharmaceutical building blocks. Careful optimization of the ligand, palladium precursor, base, and solvent will be key to maximizing the success of the Buchwald-Hartwig amination for any specific 4-chloropyrrolopyrimidine substrate.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyrrolo[2,3-d]pyrimidine-Based Drug Candidates
For researchers, scientists, and drug development professionals, the pyrrolo[2,3-d]pyrimidine scaffold represents a cornerstone in the design of targeted therapies, particularly kinase inhibitors. However, the journey from a promising compound to a viable drug is fraught with metabolic hurdles. This guide provides an objective comparison of the metabolic stability of various pyrrolo[2,3-d]pyrimidine-based drug candidates, supported by experimental data, detailed protocols, and visual workflows to aid in the selection and optimization of compounds with favorable pharmacokinetic profiles.
The metabolic fate of a drug candidate is a critical determinant of its efficacy, safety, and dosing regimen. Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could accumulate and cause toxicity. The pyrrolo[2,3-d]pyrimidine core, while a privileged structure for kinase binding, is susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding the structural features that influence this metabolism is key to designing more robust drug candidates.
Comparative Metabolic Stability of Pyrrolo[2,3-d]pyrimidine Derivatives
The following table summarizes the in vitro metabolic stability of a series of pyrrolo[2,3-d]pyrimidine-based Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors in human liver microsomes (HLM). Intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver to metabolize a drug, independent of blood flow. A lower CLint value indicates greater metabolic stability.
| Compound ID | Structure | Assay Type | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Compound 31 | 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)amino] derivative | Human Liver Microsomes | Human | 108[1] |
| Compound 32 | 2-[(1,3-Dimethyl-1H-pyrazol-4-yl)amino] derivative | Human Liver Microsomes | Human | 58[1] |
| Compound 44 | Optimized derivative | Human Liver Microsomes | Human | 43[1] |
| Compound 45 | Optimized derivative | Human Liver Microsomes | Human | 40[1] |
Data sourced from Re-V-001 et al., J. Med. Chem. 2021, 64, 13, 9243–9262.[1]
From this dataset, it is evident that even minor structural modifications can significantly impact metabolic stability. The shift from a 1,5-dimethyl-1H-pyrazolyl substituent (Compound 31) to a 1,3-dimethyl-1H-pyrazolyl regioisomer (Compound 32) resulted in a nearly two-fold decrease in intrinsic clearance, indicating improved metabolic stability. Further optimizations leading to compounds 44 and 45 resulted in even lower clearance values, highlighting the success of targeted medicinal chemistry efforts to mitigate metabolic liabilities.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of data across different laboratories, detailed experimental protocols for the most common in vitro metabolic stability assays are provided below.
Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes.
1. Reagents and Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
2. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the phosphate buffer, the NADPH regenerating system, and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
3. Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
1. Reagents and Materials:
-
Cryopreserved or fresh hepatocytes (e.g., human, rat)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Internal standard
-
Acetonitrile for reaction termination
-
Multi-well plates (e.g., 12- or 24-well)
2. Procedure:
-
Thaw and prepare the hepatocytes according to the supplier's instructions to ensure high viability.
-
Prepare a working solution of the test compound in the hepatocyte incubation medium.
-
Add the hepatocyte suspension to the wells of the plate.
-
Add the test compound working solution to the wells to initiate the incubation (final cell density is typically 0.5-1.0 x 10^6 cells/mL).
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation mixture.
-
Terminate the reaction by adding the aliquots to a solution of cold acetonitrile with an internal standard.
-
Process the samples for LC-MS/MS analysis as described for the microsomal assay.
3. Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being calculated per million hepatocytes instead of per milligram of microsomal protein.
Visualizing Metabolic Processes
To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated.
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Primary metabolic pathways for pyrrolo[2,3-d]pyrimidine-based compounds.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, a halogenated heterocyclic compound. Adherence to these procedures is critical for mitigating potential hazards and environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. This compound should be treated as hazardous.
Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when handling bulk quantities. |
| Protective Clothing | A laboratory coat, closed-toe shoes, and long pants should be worn to minimize skin exposure. |
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] An emergency eyewash station and a safety shower must be readily accessible.
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust.[2][3] For solutions, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[4][5]
-
Collection : Place the absorbed or collected material into a clearly labeled, sealed container designated for hazardous waste.[3][4]
-
Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and other chlorinated organic compounds is incineration by a licensed hazardous waste management facility.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
This compound is a halogenated organic compound . It must be segregated from non-halogenated waste streams to ensure proper disposal.[5]
-
Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[1]
2. Container and Labeling:
-
Container : Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling : Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).
-
The words "Hazardous Waste".
-
An indication of the hazards (e.g., "Toxic").
-
The accumulation start date.
-
For mixtures, list all constituents and their approximate percentages.
-
3. Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA should be a secured, cool, dry, and well-ventilated area, away from sources of ignition.[1]
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Regularly inspect the storage area for any signs of leakage.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[4]
-
Provide them with a detailed record of the waste, including its composition and quantity.
Experimental Workflow for Disposal
Caption: Disposal workflow for halogenated chemical waste.
This procedural guidance is designed to ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most detailed information.
References
Personal protective equipment for handling Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., PVC), fire/flame resistant and impervious clothing, and safety footwear.[1][2] | Prevents skin contact, which can cause irritation.[3][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[5][6] A full-face respirator may be necessary in such cases.[1] | Protects against inhalation of dust or vapors, which may cause respiratory irritation.[2][3][4] |
Hazard Identification and First Aid
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] It is also harmful if swallowed.[4] Immediate first aid measures are crucial in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Experimental Workflow
Caption: Workflow for safe handling of the specified chemical.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
Storage :
-
Accidental Release Measures :
-
In case of a spill, avoid dust formation.[1]
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[5]
-
Prevent the spilled material from entering drains or waterways.[2][3]
-
-
Disposal :
Logical Relationship of Safety Measures
Caption: Key safety components for researcher protection.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
